Auramycin B
Description
Structure
2D Structure
Properties
CAS No. |
78173-91-8 |
|---|---|
Molecular Formula |
C41H49NO15 |
Molecular Weight |
795.8 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1 |
InChI Key |
PCGZUKQITWMLRC-RJFPJLDVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |
Canonical SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C |
Other CAS No. |
78173-91-8 |
Synonyms |
auramycin B |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Auramycin B: An Uncharted Territory in Natural Product Discovery
A comprehensive search of scientific literature and databases has revealed no specific records detailing the discovery, isolation, or characterization of a compound designated as "Auramycin B" from the bacterium Streptomyces galilaeus. This suggests that "this compound" may be an un- or mis-identified compound, a novel discovery not yet in the public domain, or potentially a synonym for a known molecule that is not widely indexed under this name.
While the specifics of this compound remain elusive, this exploration into the secondary metabolites of Streptomyces provides an opportunity to delve into the established methodologies and related discoveries that define the field of natural product research. This guide will, therefore, focus on the general protocols for the cultivation of Streptomyces galilaeus, the extraction and purification of related anthracycline antibiotics, and will highlight similar-sounding or related compounds from the Streptomyces genus.
Cultivation of Streptomyces galilaeus for Antibiotic Production
The production of secondary metabolites by Streptomyces is highly dependent on the composition of the culture medium and the physical growth parameters. While a specific protocol for optimizing this compound production cannot be provided, a general approach for the cultivation of Streptomyces galilaeus to produce other anthracyclines, such as aclacinomycins, serves as a foundational methodology.
Table 1: General Growth Parameters for Streptomyces galilaeus
| Parameter | Typical Range/Condition |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 |
| Aeration | Shaker incubation at 200-250 rpm |
| Carbon Source | Glucose, Starch, Maltose |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone |
| Inorganic Salts | NaCl, K₂HPO₄, MgSO₄·7H₂O |
| Incubation Time | 7-14 days |
General Workflow for Antibiotic Isolation from Streptomyces
The isolation and purification of antibiotics from Streptomyces fermentation broths is a multi-step process designed to separate the target compound from a complex mixture of cellular components and other metabolites. The following diagram illustrates a typical workflow.
Methodologies for Key Experiments
1. Fermentation:
-
A seed culture of Streptomyces galilaeus is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 2-3 days.
-
The seed culture is then used to inoculate a larger production medium.
-
The production culture is incubated under optimal conditions for secondary metabolite production.
2. Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant and/or the mycelial cake (after homogenization) is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The choice of solvent depends on the polarity of the target compound.
-
The organic phase, containing the crude extract, is collected.
3. Purification:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to various chromatographic techniques for purification.
-
Column Chromatography: Often the first step, using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification of the target compound.
-
4. Structural Characterization:
-
The purified compound is subjected to spectroscopic analysis to determine its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule.
-
Related Compounds from Streptomyces
While information on this compound is unavailable, several other "aur-" named compounds and compounds from the aureolic acid family have been isolated from various Streptomyces species.
-
Aurantimycins: A group of depsipeptide antibiotics isolated from Streptomyces aurantiacus.[1] They exhibit activity against Gram-positive bacteria.[1]
-
Aureolic Acid Antibiotics: This family includes compounds like chromomycin, olivomycin, and mithramycin, which are produced by different Streptomyces species.[2][3][4] These compounds are known for their antitumor properties.[2][3] For instance, a new complex of aureolic acids with antitumor and antimicrobial properties was isolated from the marine-associated strain Streptomyces sp. KMM 9048.[2]
Streptomyces galilaeus itself is a known producer of various anthracycline antibiotics, most notably the aclacinomycins . These compounds are of significant interest due to their anticancer activities.
Conclusion
The initial query on the discovery and isolation of this compound from Streptomyces galilaeus led to an extensive but ultimately fruitless search for specific information. This highlights a critical aspect of natural product research: the vast and often uncharted chemical diversity within microbial genera like Streptomyces. While the specific target of this guide, this compound, remains in the realm of the unknown, the established principles and methodologies for cultivating Streptomyces, and for isolating and identifying their bioactive secondary metabolites, provide a robust framework for future discoveries in this prolific field. Researchers and drug development professionals are encouraged to apply these general protocols in their exploration of the rich chemical repertoire of Streptomyces species, which continue to be a vital source of novel therapeutic agents.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Antibiotics Complex of Aureolic Acids from the Marine Sediment-associated Strain of Streptomyces sp. KNIM 9048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Auramycin B chemical structure and stereochemistry
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Auramycin B, a depsipeptide antibiotic. The correct nomenclature for this compound, as established in the primary scientific literature, is Aurantimycin B. This document details the structural elucidation, stereochemical assignment, and the experimental protocols utilized in its characterization. All quantitative data from spectroscopic and spectrometric analyses are presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes mandatory visualizations of the chemical structure and the experimental workflow for its characterization, rendered using the DOT language for graph visualization. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and development.
Introduction
Aurantimycin B is a member of the azinothricin group of hexadepsipeptide antibiotics, which are produced by the bacterium Streptomyces aurantiacus.[1] First isolated and characterized by Gräfe and colleagues in 1995, the aurantimycins (A, B, and C) exhibit potent activity against Gram-positive bacteria and also possess cytotoxic effects.[1] The structural backbone of these compounds is a cyclohexadepsipeptide scaffold which is attached to a C₁₄ acyl side chain. This unique structural feature distinguishes them and is of significant interest in the field of medicinal chemistry. The initial user query referred to "this compound," however, a thorough review of scientific literature has clarified the correct nomenclature to be "Aurantimycin B." This guide will proceed with the correct and scientifically accepted name.
Chemical Structure and Properties
Aurantimycin B is a complex natural product with the molecular formula C₃₈H₆₂N₈O₁₄.[1] Its structure is characterized by a cyclic hexadepsipeptide core and a novel fourteen-carbon side chain. The structural elucidation was a significant undertaking that relied on a combination of advanced analytical techniques.
General Properties
The fundamental physicochemical properties of Aurantimycin B are summarized in the table below. These values are computationally derived and sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₂N₈O₁₄ | PubChem |
| Molecular Weight | 854.9 g/mol | PubChem |
| IUPAC Name | (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide | PubChem |
Structural Diagram
The chemical structure of Aurantimycin B is depicted in the following diagram, generated using the DOT language.
Caption: 2D chemical structure of Aurantimycin B.
Stereochemistry
The determination of the absolute stereochemistry of the numerous chiral centers in Aurantimycin B was a critical aspect of its structural elucidation. The definitive stereochemical assignment was achieved through single-crystal X-ray diffraction analysis of its congener, Aurantimycin A.[1] The relative and absolute configurations of the constituent amino and hydroxy acids were established through this crystallographic study and then extrapolated to Aurantimycin B and C due to their close structural and biosynthetic relationship.
The IUPAC name of Aurantimycin B reflects the assigned stereochemistry at each chiral center: (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide.
Experimental Protocols for Structural Elucidation
The structural characterization of Aurantimycin B was accomplished through a combination of spectroscopic and spectrometric techniques, as detailed in the primary literature.[1] The general experimental workflow is outlined below.
Caption: Experimental workflow for the isolation and structural elucidation of Aurantimycin B.
Fermentation and Isolation
The production of Aurantimycins was achieved through the fermentation of Streptomyces aurantiacus JA 4570. The compounds were isolated from the mycelium of the culture. The isolation process involved extraction of the mycelium followed by a series of chromatographic purification steps to yield pure Aurantimycins A, B, and C.[1]
Mass Spectrometry
High-resolution mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FAB-MS), was employed to determine the molecular weight and elemental composition of Aurantimycin B.[1] This technique provided the molecular formula of C₃₈H₆₂N₈O₁₄.
NMR Spectroscopy
X-ray Crystallography
The absolute stereochemistry of the aurantimycins was determined by a single-crystal X-ray diffraction analysis of Aurantimycin A.[1] Due to the high structural similarity between Aurantimycins A and B, the stereochemical assignments for Aurantimycin A were confidently extended to Aurantimycin B. This was a pivotal step in the complete structural elucidation of the molecule.
Amino Acid Analysis
Amino acid analysis was performed to identify the constituent amino acid residues within the depsipeptide core of the aurantimycins.[1] This classical analytical technique complements the spectroscopic data to confirm the building blocks of the molecule.
Quantitative Data
Conclusion
Aurantimycin B is a structurally complex hexadepsipeptide antibiotic with significant biological activity. Its chemical structure and stereochemistry have been rigorously established through a combination of advanced analytical techniques, with X-ray crystallography of its congener Aurantimycin A playing a key role in the definitive assignment of its absolute configuration. This technical guide has summarized the key findings regarding the structure and stereochemistry of Aurantimycin B and outlined the experimental methodologies employed in its characterization. Further research into the synthesis and biological activity of Aurantimycin B and its analogues may provide new avenues for drug development.
References
An In-depth Technical Guide on the Core Mechanism of Action of Arylomycin Against Gram-positive Bacteria
Introduction
The rise of antibiotic resistance in Gram-positive bacteria necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The arylomycin class of natural product antibiotics represents a promising frontier in this endeavor. This technical guide provides a comprehensive overview of the molecular mechanism by which arylomycins exert their antibacterial effects against Gram-positive bacteria, with a focus on their interaction with type I signal peptidase (SPase). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery.
While the user's query specified "Auramycin B," publicly available scientific literature does not contain substantial information on a compound with this exact name. The information presented herein pertains to the well-characterized Arylomycin class of antibiotics, which is likely the intended subject of the query. Limited data also exists for a compound named Aureonuclemycin B , which will be briefly addressed.
Arylomycin: A Novel Inhibitor of Bacterial Protein Secretion
Arylomycins are a class of natural-product antibiotics that have demonstrated potent antibacterial activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] Their unique mechanism of action distinguishes them from most clinically used antibiotics, making them a valuable subject of study for overcoming existing resistance mechanisms.
Core Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)
The primary molecular target of arylomycins is type I signal peptidase (SPase) , an essential enzyme located in the bacterial cell membrane.[2] SPase plays a critical role in the general secretory (Sec) pathway, which is responsible for the translocation of a vast number of proteins from the cytoplasm to the cell exterior or the cell membrane. These secreted proteins are vital for numerous cellular functions, including cell wall maintenance, nutrient acquisition, and virulence.
The mechanism unfolds as follows:
-
Binding to SPase: Arylomycins bind to SPase, inhibiting its enzymatic activity.[1]
-
Inhibition of Precursor Protein Processing: SPase is responsible for cleaving the N-terminal signal peptide from pre-proteins as they are translocated across the cell membrane. The inhibition of SPase by arylomycins prevents this crucial processing step.
-
Accumulation of Unprocessed Pre-proteins: The blockage of pre-protein processing leads to an accumulation of unprocessed proteins in the cell membrane.
-
Disruption of Protein Secretion: This accumulation disrupts the normal flow of proteins through the secretory pathway.[1][2]
-
Cellular Stress and Death: The resulting mislocalization of essential proteins and the stress on the secretory system ultimately lead to bacterial cell death or growth inhibition.[1]
The antibacterial effect of arylomycins can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), depending on the specific bacterial species and the growth conditions.[1][3] For instance, against Staphylococcus aureus, arylomycin activity is often bacteriostatic, which may be due to the activation of stress-response mechanisms that help the bacteria cope with inhibited protein secretion.[1]
Quantitative Data on Arylomycin Activity
The following table summarizes key quantitative data related to the antibacterial activity of arylomycins.
| Compound | Bacterial Strain | MIC (µg/mL) | Assay Condition |
| Arylomycin A-C16 | S. aureus (genetically sensitized) | Not specified | Broth microdilution |
| Arylomycin A-C16 | E. coli (genetically sensitized) | Not specified | Broth microdilution |
Note: Specific MIC values were not detailed in the provided search results, but arylomycins are reported to have potent activity against sensitive strains.
Experimental Protocols
The investigation into the mechanism of action of arylomycins involves several key experimental methodologies.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Methodology:
-
Bacteria are grown in cation-adjusted Mueller-Hinton II Broth (MHBII).
-
A two-fold serial dilution of the arylomycin is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic with no visible bacterial growth.
-
2. Bacterial Viability (Time-Kill) Assay
-
Purpose: To determine whether an antibiotic is bactericidal or bacteriostatic.
-
Methodology:
-
Bacterial cultures are grown to the exponential phase in MHBII.
-
The culture is diluted to a specific density (e.g., 1 x 106 CFU/mL).
-
The antibiotic is added at concentrations relative to its MIC (e.g., 2x, 8x MIC).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on Mueller-Hinton II Agar (MHAII).
-
Colony Forming Units (CFU) are counted after incubation to determine the number of viable bacteria at each time point. A significant reduction in CFU over time indicates bactericidal activity.
-
Synergistic and Antagonistic Interactions
Studies have explored the interaction of arylomycins with other classes of antibiotics. A notable finding is the pronounced synergy between arylomycin and the aminoglycoside gentamicin against both E. coli and S. aureus.[1] Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit and can induce the production of mistranslated, toxic peptides.[1][4] The synergistic effect suggests that the simultaneous disruption of protein secretion (by arylomycin) and protein synthesis (by gentamicin) is a particularly effective combination for killing bacteria. Conversely, arylomycins do not show significant synergistic or antagonistic interactions with cell wall synthesis inhibitors like vancomycin.[1]
Aureonuclemycin B: An Alternative Perspective
Aureonuclemycin (ANM) is another antibiotic with a "Aura-" prefix, consisting of two components, ANM A and ANM B.[5][6] ANM B is identified as an adenosine derivative.[5][6] In contrast to arylomycins, ANMs generally show low activity against most bacteria in in vitro tests.[5][6] However, they exhibit significant protective and therapeutic effects against certain plant pathogenic bacteria, such as Xanthomonas oryzae, in in vivo experiments.[5]
The proposed mechanism for aureonuclemycins is related to their structure as nucleoside derivatives. It is hypothesized that they may interfere with nucleotide synthesis, leading to errors in DNA replication or fragmentation.[6] However, detailed molecular studies to confirm this mechanism are not yet widely available.
Arylomycins represent a compelling class of antibacterial agents with a mechanism of action centered on the inhibition of type I signal peptidase, a novel and underexploited target. By disrupting the essential process of protein secretion, arylomycins effectively inhibit the growth of or kill Gram-positive bacteria. The synergistic activity with aminoglycosides further highlights their potential in combination therapies. Further research into arylomycin derivatives could lead to the development of broad-spectrum antibiotics that are effective against multidrug-resistant pathogens. While the mechanism of Aureonuclemycin B is less understood, its potential interference with nucleotide synthesis warrants further investigation. This guide provides a foundational understanding for professionals in the field to build upon in the quest for new antibacterial therapies.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Auramycin B in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auramycins, also known as Aurantimycins (ATMs), are a group of potent antimicrobial and antitumor hexadepsipeptide antibiotics produced by Streptomyces aurantiacus. This technical guide provides a comprehensive overview of the biosynthesis of Auramycin B, focusing on the genetic and enzymatic machinery responsible for its production. We delve into the identified biosynthetic gene cluster (art), the proposed biosynthetic pathway involving non-ribosomal peptide synthetases (NRPSs), and the regulatory elements that control its expression. This document synthesizes the current understanding of Auramycin biosynthesis, presenting available data in a structured format, detailing key experimental methodologies, and visualizing complex pathways to facilitate further research and development in the field of natural product biosynthesis and antibiotic engineering.
Introduction
Streptomyces aurantiacus is a bacterium known for its production of a variety of bioactive secondary metabolites, including the aurantin complex, pamamycins, and the aurantimycins[1][2]. The aurantimycins, including variants A, B, C, and D, are of significant interest due to their potent biological activities[3]. This compound, a member of this family, is a cyclohexadepsipeptide featuring a C14 acyl side chain[3][4][5]. Understanding the biosynthetic pathway of this compound is crucial for efforts to improve its production and to generate novel, more effective derivatives through metabolic engineering and synthetic biology.
A dedicated biosynthetic gene cluster, designated as the 'art' cluster, has been identified in Streptomyces aurantiacus JA 4570 and proven to be responsible for aurantimycin biosynthesis[4][5]. The inactivation of key genes within this cluster has been shown to abolish production, confirming its central role[4][5]. This guide will provide an in-depth exploration of the 'art' gene cluster and the proposed steps in the assembly of the this compound molecule.
The Auramycin Biosynthetic Gene Cluster (art)
The biosynthesis of this compound is orchestrated by a set of genes organized into the 'art' cluster. This cluster contains genes encoding the core enzymatic machinery, including Non-Ribosomal Peptide Synthetases (NRPSs), as well as regulatory proteins.
Key Genes and Their Proposed Functions
The 'art' gene cluster harbors a collection of open reading frames (ORFs) with predicted functions in the biosynthesis, regulation, and transport of aurantimycins. A pivotal gene within this cluster is artG, which encodes a multi-domain NRPS essential for the peptide backbone assembly. Targeted inactivation of artG leads to the complete cessation of aurantimycin production, unequivocally demonstrating the cluster's direct involvement in the biosynthetic pathway[4][5].
The cluster also contains genes encoding other crucial enzymes, such as adenylation (A) domains responsible for substrate recognition and activation, and regulatory genes that control the expression of the biosynthetic genes.
Proposed Biosynthetic Pathway of this compound
The assembly of this compound is proposed to follow a modular, assembly-line logic characteristic of NRPS-mediated biosynthesis. The pathway involves the sequential condensation of specific amino acid and acyl precursors to form the final hexadepsipeptide structure.
The biosynthesis is initiated by the loading of a C14 acyl chain onto the first module of the NRPS assembly line. Subsequently, a series of amino acid monomers are activated and tethered to the growing peptide chain. The freestanding adenylation domain, ArtC, is proposed to be involved in the activation of one of these amino acid precursors[4]. The linear hexadepsipeptide intermediate is then released from the NRPS machinery, likely through the action of a thioesterase domain, and cyclized to form the final this compound structure.
Quantitative Data
While detailed quantitative data on the biosynthesis of this compound is limited in the public domain, some key findings from the overexpression of regulatory genes have been reported.
| Genetic Modification | Fold Increase in Auramycin A Production | Reference |
| Tandem overexpression of artB and artX | ~2.5-fold | [4] |
Note: Specific yields (mg/L), enzyme kinetic parameters (Km, kcat), and precursor concentrations have not been reported in the available literature.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of the aurantimycin biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the original research articles and supplementary materials where available.
Gene Inactivation
The targeted inactivation of genes within the 'art' cluster is crucial for confirming their function in aurantimycin biosynthesis. A common method employed is homologous recombination.
Characterization of NRPS Adenylation Domains
The substrate specificity of the NRPS adenylation (A) domains is determined through in vitro assays. A standard method is the ATP-pyrophosphate (PPi) exchange assay.
Regulation of Auramycin Biosynthesis
The production of auramycins is tightly regulated, involving at least two pathway-specific positive regulatory genes, artB and artX[4]. The overexpression of these genes has been shown to significantly enhance aurantimycin production[4]. These regulators are likely part of a larger, hierarchical regulatory network that integrates signals related to nutrient availability, developmental stage, and other environmental cues, a common theme in Streptomyces secondary metabolism. The precise upstream signaling pathways that control the expression of artB and artX remain to be elucidated.
Conclusion and Future Perspectives
The elucidation of the aurantimycin biosynthetic gene cluster and the proposed pathway represents a significant step forward in understanding the production of this important class of antibiotics. The identification of positive regulatory elements opens avenues for rational strain improvement to increase aurantimycin titers. However, several knowledge gaps remain. Future research should focus on:
-
Detailed Enzymatic Characterization: Obtaining kinetic data for all the enzymes in the pathway to identify potential bottlenecks.
-
Elucidation of Regulatory Networks: Uncovering the global regulatory signals and pathways that control the expression of the 'art' cluster.
-
Understanding Variant Biosynthesis: Determining the precise enzymatic steps that lead to the formation of the different auramycin variants.
-
Metabolic Engineering: Utilizing the acquired knowledge to engineer the biosynthetic pathway for the production of novel auramycin analogs with improved therapeutic properties.
A deeper understanding of the intricate molecular machinery behind this compound biosynthesis will undoubtedly pave the way for the development of new and improved antibacterial and anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Aureomycin (Chlortetracycline): A Technical Guide
Disclaimer: Initial searches for "Auramycin B" did not yield specific information on an antibiotic with this name primarily active against bacterial strains. It is highly probable that this is a reference to Aureomycin , the trade name for chlortetracycline , the first discovered tetracycline antibiotic. This guide will, therefore, focus on the well-documented antibacterial spectrum and properties of Aureomycin (chlortetracycline).
This technical guide provides an in-depth overview of the spectrum of activity of Aureomycin (chlortetracycline) against a range of bacterial strains. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes.
Spectrum of Activity of Aureomycin (Chlortetracycline)
Aureomycin is a broad-spectrum antibiotic, demonstrating activity against a wide variety of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of chlortetracycline against several common bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | References |
| Staphylococcus aureus | Positive | 0.25 - >256 | [1] |
| Streptococcus pneumoniae | Positive | 0.06 - 32 | [2] |
| Escherichia coli | Negative | ≥16 - 2048 | [3][4] |
| Pseudomonas aeruginosa | Negative | 5 - >640 | [5][6] |
| Paenibacillus larvae | Positive | 0.07 - 12.5 | [7] |
Note: MIC values can vary significantly depending on the specific strain, the testing methodology, and the presence of resistance mechanisms.
Mechanism of Action
Aureomycin, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3] It specifically targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.
The mechanism involves the following key steps:
-
Entry into the bacterial cell: Chlortetracycline passes through the outer membrane of Gram-negative bacteria via porin channels and then utilizes an active transport system to cross the inner cytoplasmic membrane, accumulating inside the cell.[3]
-
Binding to the 30S ribosomal subunit: Once inside the cytoplasm, chlortetracycline binds reversibly to the 16S rRNA of the 30S ribosomal subunit.[3]
-
Inhibition of aminoacyl-tRNA binding: This binding sterically hinders the attachment of aminoacyl-transfer RNA (tRNA) to the acceptor (A) site on the mRNA-ribosome complex.
-
Termination of protein synthesis: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is halted, which ultimately inhibits bacterial growth and replication.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antibiotic. The broth microdilution method is a commonly used technique and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of Aureomycin (chlortetracycline).
Materials:
-
Aureomycin (chlortetracycline) powder
-
Appropriate solvent for chlortetracycline
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Aseptically prepare a stock solution of chlortetracycline at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
-
-
Serial Dilution of Antibiotic:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the chlortetracycline stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of antibiotic concentrations. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. This will bring the final volume in each well to 200 µL and further dilute the antibiotic concentrations by half.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Conclusion
Aureomycin (chlortetracycline) remains a significant broad-spectrum antibiotic with documented activity against a wide array of bacterial pathogens. Understanding its spectrum of activity through quantitative measures like MIC, coupled with standardized experimental protocols, is crucial for its effective use in research and clinical settings. While bacterial resistance is a growing concern, chlortetracycline's foundational role in the tetracycline class continues to make it a subject of interest in the ongoing efforts to combat infectious diseases.
References
- 1. Molecular characterization of antibiotic-resistant Staphylococcus aureus from livestock (bovine and swine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Elusive Auramycin B
A comprehensive search for the physical and chemical properties, mechanism of action, and experimental protocols related to "Auramycin B" has yielded no specific scientific data for a compound with this exact name. It is possible that "this compound" is a lesser-known natural product, a synthetic compound not widely documented in public databases, or a potential misspelling of other known antibiotics.
This guide will, therefore, address related and similarly named compounds for which data is available, providing a framework for the type of information required by researchers, scientists, and drug development professionals. We will explore the properties and mechanisms of "Arylomycins" and "Aureomycin," which may share nomenclature roots or structural similarities with the intended topic.
Physicochemical Properties
A summary of key physicochemical properties for related antibiotics is presented below. This data is crucial for understanding a compound's behavior in biological systems and for the development of analytical methods.
| Property | Arylomycin A-C16 | Aureomycin (Chlortetracycline) |
| Molecular Formula | C₅₉H₇₁N₇O₁₅ | C₂₂H₂₃ClN₂O₈ |
| Molecular Weight | 1126.2 g/mol | 478.9 g/mol |
| Appearance | Not specified in readily available literature | Crystalline powder |
| Melting Point | Not specified in readily available literature | 168-169 °C (decomposes) |
| Solubility | Soluble in DMSO | Slightly soluble in water, soluble in dilute acids and alkalis |
| Spectral Data | Specific spectral data (NMR, IR, UV-Vis) would be found in specialized chemical databases and original research publications. | UV-Vis, IR, and NMR data are available in chemical literature and databases. |
Mechanism of Action: Targeting Bacterial Processes
The efficacy of an antibiotic is defined by its specific interaction with essential bacterial pathways. The mechanisms for our comparative compounds are distinct and highlight the diverse strategies for inhibiting bacterial growth.
Arylomycins: Inhibition of Signal Peptidase I
Arylomycins represent a novel class of antibiotics that target Type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the bacterial general secretory pathway, responsible for cleaving signal peptides from secreted proteins.[1] Inhibition of SPase leads to a disruption in protein secretion and the mislocalization of proteins, ultimately resulting in bacterial cell death.[1][2] Interestingly, the bactericidal effect of arylomycins can vary between different bacterial species, such as E. coli and S. aureus.[1]
The following diagram illustrates the proposed mechanism of action for Arylomycins.
Caption: Mechanism of action of Arylomycins via inhibition of Signal Peptidase I.
Aureomycin (Chlortetracycline): Inhibition of Protein Synthesis
Aureomycin, a member of the tetracycline class of antibiotics, functions by inhibiting bacterial protein synthesis.[3] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This reversible binding effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3]
The signaling pathway for Aureomycin's action is depicted below.
Caption: Mechanism of action of Aureomycin via inhibition of protein synthesis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for "this compound" are unavailable, this section outlines the general methodologies used for the characterization and evaluation of new antibiotic compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A generalized workflow for determining MIC is as follows:
Caption: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assays
Evaluating the toxicity of a potential antibiotic against mammalian cells is a critical step in drug development. This is often done using in vitro cell-based assays.
A common experimental workflow for a cytotoxicity assay is outlined below:
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
While a detailed technical guide on "this compound" cannot be provided due to the absence of specific data, the information presented for related compounds, Arylomycin and Aureomycin, offers a comprehensive overview of the types of data, mechanistic understanding, and experimental methodologies that are fundamental to the field of antibiotic research and development. Researchers are encouraged to verify the exact name and structure of their compound of interest to access relevant scientific literature.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Auramycin B CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document pertains to the compound identified in the PubChem database as "Auramycin b". While extensive searches were conducted for "this compound," a definitive, well-characterized compound with this exact name and a corresponding CAS number could not be located in the available scientific literature and chemical databases. It is plausible that "this compound" is the intended compound of interest, but this cannot be definitively confirmed. Users are advised to exercise caution and verify the identity of the compound for their specific research purposes.
Chemical Identity and Identifiers
A comprehensive summary of the chemical identifiers for this compound is presented below. This information is crucial for the accurate identification and sourcing of the compound for research and development activities.
| Identifier Type | Value |
| Molecular Formula | C₄₁H₄₉NO₁₅ |
| IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.0³,⁸]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
| SMILES | C[C@H]1[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--C)O[C@H]4C--INVALID-LINK--O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C">C@HO[C@H]8CC(=O)--INVALID-LINK--C |
| InChI | InChI=1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1 |
| InChIKey | PCGZUKQITWMLRC-RJFPJLDVSA-N |
| Monoisotopic Mass | 795.31024 Da |
Experimental Data and Protocols
Currently, there is a lack of publicly available, detailed experimental protocols specifically for the isolation, synthesis, or biological evaluation of this compound. Broader searches for the "auramycin" class of compounds suggest they are typically isolated from fermentation cultures of Streptomyces species.
A general workflow for the isolation and characterization of such natural products is outlined below. This is a representative workflow and would require optimization for the specific case of this compound.
Figure 1. Generalized workflow for the isolation and characterization of microbial natural products.
Biological Activity and Signaling Pathways
Based on the structural class of related auramycin and aureolic acid antibiotics, it is hypothesized that this compound may exhibit antibacterial and/or anticancer properties. The general mechanism for many antibiotics involves the inhibition of essential cellular processes in target organisms. A simplified diagram illustrating potential antibiotic mechanisms of action is provided below.
Figure 2. Potential mechanisms of action for antibiotic compounds.
Future Directions
The lack of detailed public information on this compound presents a significant opportunity for future research. Key areas for investigation include:
-
Definitive Structural Elucidation: Confirmation of the structure of "this compound" and its relationship to "this compound" through isolation from a natural source or total synthesis and subsequent spectroscopic analysis.
-
Biological Screening: Comprehensive evaluation of the biological activity of the purified compound against a wide range of bacterial and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism by which this compound exerts its biological effects.
-
Biosynthetic Pathway Characterization: Identification and characterization of the gene cluster responsible for the biosynthesis of this compound in the producing organism.
The information provided herein serves as a foundational guide for researchers interested in this compound. Further investigation is required to fully characterize this potentially valuable natural product.
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Auramycin B
Introduction
I. Extraction of Auramycin B from Fermentation Broth
This protocol describes the initial recovery of crude this compound from the liquid fermentation culture. The choice of solvent and extraction parameters are critical for achieving a high yield of the target compound.
Experimental Protocol: Solvent Extraction
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant is expected to contain the majority of the secreted this compound.
-
pH Adjustment: Adjust the pH of the supernatant to a range of 6.0-7.0 using 1N HCl or 1N NaOH. This step is crucial as the solubility and stability of many antibiotics are pH-dependent.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate.[1]
-
Shake vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate for 20-30 minutes.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the antibiotic.
-
-
Concentration:
-
Combine all the collected organic phases.
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further purification.
II. Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity. The following protocol outlines a general approach using column chromatography.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Purification):
-
Column Preparation: Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the fractions that show a prominent spot corresponding to the Rf value of a standard (if available) or the major active compound.
-
-
Ion-Exchange Chromatography (Intermediate Purification):
-
Resin Selection: Based on the predicted isoelectric point of this compound, select an appropriate ion-exchange resin (e.g., a weak anion exchanger like DEAE-cellulose or a strong cation exchanger like Dowex 50W).
-
Column Packing and Equilibration: Pack the selected resin into a column and equilibrate it with a buffer at a suitable pH.
-
Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel chromatography in the equilibration buffer and load the solution onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound using an appropriate method (e.g., HPLC, bioassay).
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
Column and Mobile Phase: Utilize a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).
-
Injection: Inject the partially purified sample from the ion-exchange step.
-
Purification: Collect the peak corresponding to this compound.
-
Solvent Removal: Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Quantitative Data Summary
The following table provides illustrative data for the purification of an antibiotic from a Streptomyces fermentation broth. This data is not specific to this compound but serves as a representative example of the expected yields and purification fold at each step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 50000 | 20 | 100 | 1 |
| Silica Gel Chromatography | 400 | 35000 | 87.5 | 70 | 4.4 |
| Ion-Exchange Chromatography | 80 | 28000 | 350 | 56 | 17.5 |
| HPLC | 15 | 21000 | 1400 | 42 | 70 |
Visualizations
Diagram 1: this compound Extraction and Purification Workflow
A generalized workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of pure anhydrotetracycline oxygenase from Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatography Analysis of Auramycin B
Introduction
Auramycin B is a polypeptide antibiotic belonging to the enramycin group. Enramycins are primarily used as an animal feed additive to promote growth and prevent necrotic enteritis in poultry and swine. Due to the potential for antibiotic residues in food products of animal origin, sensitive and reliable analytical methods are crucial for monitoring and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound (as a component of enramycin) in various matrices using liquid chromatography coupled with mass spectrometry (LC-MS) and ultraviolet (UV) detection. The methods described are based on established and validated procedures for enramycin analysis.
I. Quantitative Data Summary
The following tables summarize the quantitative performance data from various liquid chromatography methods applicable to the analysis of this compound.
Table 1: UHPLC-MS/MS Method Performance for Enramycin A and B in Swine Tissues [1]
| Parameter | Enramycin A | Enramycin B |
| Limit of Quantification (LOQ) | 5 µg/kg | 10 µg/kg |
| MRL (Maximum Residue Limit) Context | 0.5 MRL = 15 µg/kg, 1 MRL = 30 µg/kg, 2 MRL = 60 µg/kg | 0.5 MRL = 15 µg/kg, 1 MRL = 30 µg/kg, 2 MRL = 60 µg/kg |
| Recovery Range | 70.99 – 101.40% | 70.99 – 101.40% |
| Intra-day Precision (RSD) | < 9% | < 9% |
| Inter-day Precision (RSD) | < 9% | < 9% |
| Linearity (Coefficient of Variation) | > 0.99 | > 0.99 |
Table 2: HPLC-UV Method for Multiclass Antibiotic Residues [2][3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.098–0.255 µg/kg |
| Limit of Quantification (LOQ) | 0.297–0.574 µg/kg |
| Linearity Range | 0.05–150 µg/mL |
| Correlation Coefficient (r²) | 0.9983 to 0.9998 |
| Recovery (Pure Compounds) | 98.1–107% |
| Recovery (Spiked Chicken Tissue) | 94.0–102% |
| Precision (RSD) | < 5% |
II. Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for Enramycin B in Swine Tissues[1]
This protocol details a sensitive and robust method for the determination of enramycin residues in swine tissues.
A. Sample Preparation and Extraction
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (55% methanol containing 0.2 M hydrochloric acid).
-
Homogenize at 10,000 rpm for 1 minute.
-
Centrifuge at 8,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
Perform solid-phase extraction (SPE) for cleanup using an ENV cartridge.
B. Instrumental Conditions
-
Instrument: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQS-micro).[1]
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.2% Formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Elution Program:
-
0 min: 10% B
-
1.5 min: 50% B
-
3.3 min: 70% B
-
3.5 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
9.0 min: 10% B[1]
-
-
Injection Volume: Not specified, typically 5-10 µL.
-
Column Temperature: Not specified, typically 30-40°C.
-
Mass Spectrometry Detection: Electrospray ionization in positive mode (ESI+).
Protocol 2: HPLC-UV Method for Multiclass Antibiotic Analysis[2][3]
This protocol describes a method for the simultaneous determination of seven multiclass antibiotic residues, which can be adapted for this compound analysis in chicken tissues.
A. Standard Solution Preparation
-
Prepare individual stock standard solutions (1000 µg/mL) by dissolving 10 mg of each reference standard in 10 mL of methanol:deionized water (1:1, v/v).[2]
-
Store stock solutions at -18°C.
-
Prepare mixed working standard solutions daily by diluting the stock solutions with the mobile phase.
B. Instrumental Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hypersil BDS-C18 (100 mm × 4 mm, 3 µm particle size).[2][3]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M Na₂HPO₄, acetonitrile, and methanol (70:10:20, v/v/v) at pH 8.[2][3]
III. Visualizations
Caption: Workflow for this compound analysis in tissue samples.
Caption: Separation of Enramycin components by chromatography.
References
- 1. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Auramycin B
Disclaimer: The compound "Auramycin B" is not distinctly identified in the available scientific literature. These application notes are based on the characteristics of "Aureonuclemycin B" (ANM B), a related compound with documented antibacterial properties. Researchers should verify the identity of their test article before proceeding.
Introduction
This compound is a nucleoside antibiotic belonging to the aureonuclemycin family, isolated from Streptomyces aureus. It has demonstrated significant in vivo therapeutic activity against certain plant pathogenic bacteria, including those responsible for rice bacterial leaf blight and citrus canker.[1][2][3][4] While in vitro activity has been described as less pronounced against some bacterial species, comprehensive susceptibility testing is crucial to fully characterize its antibacterial spectrum and potential applications.[1][2][3]
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard methods: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for qualitative assessment of susceptibility.
Product Information
| Property | Description |
| Compound Name | This compound (assumed to be Aureonuclemycin B) |
| Molecular Formula | C₁₀H₁₃N₅O₃[1][3] |
| Appearance | To be determined by the researcher. |
| Solubility | Information not readily available. It is recommended to test solubility in common solvents such as water, DMSO, or ethanol to prepare stock solutions. |
| Storage | Store at -20°C for long-term stability. |
Data Presentation: In Vitro Antibacterial Activity of this compound
The following tables are templates for researchers to record and present their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 25923 | |
| Escherichia coli | e.g., 25922 | |
| Pseudomonas aeruginosa | e.g., 27853 | |
| Enterococcus faecalis | e.g., 29212 | |
| Streptococcus pneumoniae | e.g., 49619 | |
| (Add other relevant strains) |
Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.
| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | e.g., 25923 | e.g., 30 | ||
| Escherichia coli | e.g., 25922 | e.g., 30 | ||
| Pseudomonas aeruginosa | e.g., 27853 | e.g., 30 | ||
| Enterococcus faecalis | e.g., 29212 | e.g., 30 | ||
| Streptococcus pneumoniae | e.g., 49619 | e.g., 30 | ||
| (Add other relevant strains) | ||||
| S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria need to be established based on correlation with MIC data. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Based on preliminary solubility tests, dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to a working concentration that is at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the this compound working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without this compound), and well 12 as a negative control (broth only).
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol provides a qualitative measure of antibacterial susceptibility.
Materials:
-
This compound
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Apply a specific amount of the solution to each blank disk to achieve the desired final concentration (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of MHA Plate:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement:
-
Using sterile forceps, place the this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.
-
The interpretation of the results (Susceptible, Intermediate, or Resistant) requires the establishment of zone diameter breakpoints, which should be correlated with MIC values.[7]
-
Potential Signaling Pathway and Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, as a nucleoside derivative, it is hypothesized to interfere with nucleic acid synthesis or function.[1] This could occur through several potential pathways:
-
Inhibition of DNA or RNA Polymerases: this compound may act as a competitive inhibitor of DNA or RNA polymerases, thereby halting the replication or transcription processes.
-
Incorporation into Nucleic Acids: The molecule could be incorporated into growing DNA or RNA chains, leading to chain termination or a non-functional nucleic acid strand.
-
Interference with Nucleotide Metabolism: this compound might inhibit enzymes involved in the synthesis of essential nucleotide precursors.
Further research is required to determine the specific molecular target and signaling pathway affected by this compound.
References
- 1. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]
- 7. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Determining Auramycin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auramycin B is a member of the aureolic acid group of antibiotics, known for their potent antitumor properties. These compounds exert their cytotoxic effects primarily through the inhibition of DNA and RNA synthesis. Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using common cell culture assays: the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and a caspase activity assay to measure the executioner caspases of apoptosis.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound across various cancer cell lines, as would be determined by the protocols outlined below.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 3.5 |
| A549 | Lung Carcinoma | 35.8 ± 4.2 |
| Jurkat | T-cell Leukemia | 8.9 ± 1.5 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual IC₅₀ values should be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[5][6][7]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour. Be mindful that anthracyclines can exhibit autofluorescence, which may require compensation adjustments during flow cytometry setup.[5]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
White or black-walled 96-well plates (depending on detection method)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a 96-well plate at a suitable density and treat with this compound for the desired duration.
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 present.
Visualization of Cellular Processes
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related anthracycline antibiotics, the following diagram depicts a potential signaling pathway for this compound-induced apoptosis. Daunorubicin, a similar compound, is known to activate pathways involving sphingomyelinase, MAP kinases, and NF-κB.
Caption: Potential this compound-induced apoptosis pathway.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Auramycin B: Stability and Storage
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Guidelines on the Stability and Storage of Auramycin B for Research Applications
Introduction
This compound is a polyketide antibiotic with potential applications in various research fields. As with any experimental compound, understanding its stability and optimal storage conditions is paramount to ensure the reliability and reproducibility of scientific findings. This document provides a detailed overview of the known stability profile of this compound, recommendations for its storage, and standardized protocols for its handling and stability assessment in a laboratory setting.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to interpreting its stability data.
| Property | Value | Source |
| Molecular Formula | C₄₁H₄₉NO₁₅ | PubChem |
| Molecular Weight | 795.8 g/mol | PubChem |
| Appearance | Crystalline solid (specific color to be noted upon receipt) | Generic |
| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | Generic |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on general best practices for similar antibiotic compounds.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed container. Protect from light and moisture. | To minimize degradation from thermal stress, oxidation, and hydrolysis. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no longer than one week. Avoid repeated freeze-thaw cycles. | Solutions are generally less stable than the solid form. Storage at ultra-low temperatures slows down chemical degradation. |
Stability Profile of this compound
Currently, there is limited published data specifically detailing the stability of this compound under various conditions. The following table summarizes general stability information for antibiotic compounds of a similar class. Researchers are strongly encouraged to perform their own stability studies for this compound in their specific experimental contexts.
| Condition | Expected Stability | Potential Degradation Pathways |
| Temperature | Likely susceptible to degradation at elevated temperatures. | Hydrolysis, oxidation, and rearrangement reactions are common degradation pathways for polyketides. |
| pH | Stability is expected to be pH-dependent. Extremes in pH (both acidic and basic) are likely to cause degradation. | Hydrolysis of ester or amide linkages, and other pH-catalyzed reactions. |
| Light | Potential for photodegradation. | Photolytic cleavage or rearrangement of chromophoric groups. |
Experimental Protocols for Stability Assessment
To ensure the accuracy of research results, it is crucial to assess the stability of this compound under your specific experimental conditions. The following are standard protocols for stability testing.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis
Objective: To determine the purity of this compound and quantify its degradation over time under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV-Vis or Mass Spectrometry (MS) detector
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Mobile Phase Preparation: A typical mobile phase for reverse-phase chromatography of polyketides is a gradient of water and acetonitrile with 0.1% formic acid. The gradient will need to be optimized for this compound.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm or 280 nm), or MS detection for more specific analysis.
-
-
Stability Study:
-
Prepare solutions of this compound in the desired buffers (e.g., pH 3, 7, 9) or solvents.
-
Expose the solutions to various stress conditions (e.g., 4°C, room temperature, 40°C, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each sample into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time zero sample.
-
Identify any new peaks that appear, which may represent degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
Objective: To identify the chemical structures of degradation products.
Protocol:
-
Follow the HPLC protocol as described above, but utilize an MS detector.
-
Analyze the mass spectra of the degradation product peaks to determine their molecular weights.
-
If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structures of the degradation products.
Visual Representations
Experimental Workflow for this compound Stability Assessment
Application Notes and Protocols for the Synthesis of Auramycin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for producing Auramycin B derivatives, focusing on the total synthesis of Arylomycin B-C16, a representative analog. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the chemical synthesis and exploration of this class of potent antibiotics.
The arylomycin family of antibiotics are lipohexapeptides characterized by a conserved core structure with variations in a C-terminal tripeptide macrocycle and an N-terminal fatty acid tail. The B series of arylomycins are distinguished by a nitro group on a tyrosine residue within the macrocycle. These compounds are of significant interest due to their novel mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion.[1][2] This unique target makes them promising candidates for the development of new therapeutics to combat multidrug-resistant pathogens.[2]
Data Presentation
The following table summarizes the biological activity of a synthesized Arylomycin B derivative, Arylomycin B-C16, and a related amine derivative against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. epidermidis (Wild Type) | S. aureus (Wild Type) | E. coli (Wild Type) | P. aeruginosa (Wild Type) | S. agalactiae |
| Arylomycin B-C16 | Potent Activity | >128 | >128 | >128 | 8 |
| Amine Derivative | Inactive | Inactive | Inactive | Inactive | Inactive |
Table 1: Antibacterial activity of synthesized Arylomycin B-C16 and its amine derivative.[1]
Experimental Protocols
The following protocols describe the key stages in the total synthesis of Arylomycin B-C16, starting from 3-nitro-tyrosine.[1]
Protocol 1: Synthesis of Boc-Protected 3-Nitro-Tyrosine (Compound 4 precursor)
-
Dissolve 1 g (4.4 mmol) of 3-nitro-tyrosine in a 1:1 mixture of acetone and water (10 mL).
-
Add 554 mg (1.5 eq) of sodium bicarbonate (NaHCO₃) and 946 µL (1 eq) of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction to pH 3 with a 5% citric acid solution.
-
Extract the product three times with ethyl acetate (EtOAc).
-
Wash the combined organic fractions with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected product.
Protocol 2: Synthesis of the Lipidated Dipeptide (Compound 10)
-
Dissolve the protected linear peptide precursor (Compound 8, 118 mg, 0.19 mmol) in 2 mL of 95% ethanol (EtOH).
-
Add 38 mg of 10% Palladium on carbon (Pd/C).
-
Place the mixture under a hydrogen (H₂) atmosphere and stir until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Dissolve the crude amine (Compound 9, 94 mg, 0.19 mmol) and the fatty acid component (Compound 5, 101 mg, 1.4 eq) in a 2.2:1 mixture of acetonitrile (ACN) and dimethylformamide (DMF) (2 mL).
-
Add 64 mg (2.5 eq) of 1-Hydroxybenzotriazole (HOBt) and 80 mg (2.2 eq) of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) sequentially.
-
Stir the reaction mixture overnight at room temperature.
-
Purify the product using standard chromatographic techniques.
Protocol 3: Macrocyclization and Final Deprotection of Arylomycin B-C16
-
Dissolve the linear precursor (Compound 11, 29.2 mg, 58.4 µmol) and the coupling partner (Compound 12, 50 mg, 1.5 eq) in 0.5 mL of tetrahydrofuran (THF) at 0°C.
-
Add 28.0 mg (1.6 eq) of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 5.0 mg (1 eq) of sodium bicarbonate (NaHCO₃).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Evaporate the THF under a stream of nitrogen and dry the residue under vacuum.
-
Dissolve the crude mixture in ethyl acetate (EtOAc) and wash twice with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
For final deprotection , add 1.0 M aluminum bromide (AlBr₃) in dibromomethane (CH₂Br₂) to a stirring solution of the protected macrocycle in a 10% solution of ethanethiol (EtSH) in chloroform (CHCl₃) under an air atmosphere at ambient temperature.
-
Purify the final product, Arylomycin B-C16, by preparative high-performance liquid chromatography (HPLC). The overall yield for the synthesis is reported to be 8% over 9 steps from 3-nitro-tyrosine.[1]
Visualizations
The following diagrams illustrate the synthetic workflow for Arylomycin B derivatives and the mechanism of action.
Caption: Synthetic workflow for Arylomycin B-C16.
Caption: Mechanism of action of Arylomycin antibiotics.
References
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis with Azureomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Azureomycin B, a potent inhibitor of bacterial cell wall synthesis, in research and drug development. Initial literature searches suggest that the user's query for "Auramycin B" may be a variant spelling of "Azureomycin B," an antibiotic produced by Pseudonocardia azurea. Azureomycin B has been identified as a specific inhibitor of peptidoglycan synthesis, a critical pathway for bacterial survival, making it a valuable tool for studying this fundamental process and for screening new antibacterial agents.
This document outlines the mechanism of action of Azureomycin B, provides a summary of its biological activity, and details experimental protocols for its application in studying bacterial cell wall synthesis.
Mechanism of Action
Azureomycin B specifically targets and inhibits the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The precise molecular target within the peptidoglycan synthesis pathway is a key area of ongoing research and can be elucidated using the protocols described herein.
Quantitative Data: Biological Activity of Azureomycin B
| Bacterial Strain | Gram Status | Azureomycin B MIC (µg/mL) | Reference |
| Bacillus cereus T | Gram-positive | Data to be determined | [1] |
| Staphylococcus aureus | Gram-positive | Data to be determined | |
| Streptococcus pneumoniae | Gram-positive | Data to be determined | |
| Escherichia coli | Gram-negative | Data to be determined | |
| Pseudomonas aeruginosa | Gram-negative | Data to be determined |
Researchers are encouraged to perform standardized MIC testing, such as broth microdilution assays, to determine the specific activity of Azureomycin B against their bacterial strains of interest.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing Azureomycin B to study bacterial cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the antimicrobial activity of a compound.
Materials:
-
Azureomycin B stock solution (in a suitable solvent, e.g., DMSO or water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of Azureomycin B in CAMHB in a 96-well plate. The concentration range should be chosen based on expected activity.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Azureomycin B that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol 2: Whole-Cell Peptidoglycan Synthesis Inhibition Assay
This assay directly measures the effect of Azureomycin B on the incorporation of radiolabeled precursors into the peptidoglycan of whole bacterial cells.
Materials:
-
Azureomycin B
-
Bacterial strain of interest (e.g., Bacillus cereus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]diaminopimelic acid for specific bacterial strains)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into test tubes.
-
Add different concentrations of Azureomycin B to the test tubes and incubate for a short period (e.g., 15-30 minutes).
-
Add the radiolabeled peptidoglycan precursor to each tube and continue incubation for a defined period (e.g., one generation time).
-
Stop the incorporation reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.
-
Incubate on ice to ensure complete precipitation.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with TCA and ethanol to remove unincorporated radiolabel.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A reduction in incorporated radioactivity in the presence of Azureomycin B indicates inhibition of peptidoglycan synthesis.
Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Mechanism of Azureomycin B inhibiting peptidoglycan synthesis.
Experimental Workflow: Screening for Cell Wall Synthesis Inhibitors
Caption: Workflow for testing Azureomycin B's effect on cell wall synthesis.
References
Application of Auramycin B in Cancer Cell Line Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auramycin B is a potent anti-tumor antibiotic that has demonstrated significant cytotoxic effects against a variety of cancer cell lines. As a member of the anthracycline class of compounds, its mechanism of action is primarily centered on the disruption of DNA replication and the induction of programmed cell death, or apoptosis.[1][2] These characteristics make this compound a compound of high interest for cancer research and preclinical drug development. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Mechanism of Action
The primary anti-cancer mechanisms of this compound involve:
-
DNA Intercalation: this compound intercalates into the DNA of cancer cells, a process that disrupts the normal helical structure and interferes with the processes of DNA replication and transcription. This disruption leads to significant DNA damage.[1]
-
Topoisomerase II Inhibition: By inhibiting the action of topoisomerase II, an enzyme crucial for maintaining DNA integrity during replication, this compound induces DNA strand breaks. This damage prevents cancer cells from successfully dividing.[1]
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses that lead to the activation of apoptotic pathways. This compound has been shown to induce apoptosis through both intrinsic and extrinsic signaling cascades, ultimately leading to the programmed death of cancer cells.[3][4][5]
-
Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle at various checkpoints, notably the G2/M phase.[6][7][8] This prevents the proliferation of cancerous cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a panel of human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 10.13 ± 0.92 |
| MDA-MB-231 | Breast Cancer | 18.54 ± 2.49 |
| HT-29 | Colorectal Cancer | Varies (dose-dependent) |
| HCT 116 | Colorectal Cancer | 22.4 |
| SW480 | Colorectal Cancer | Varies (dose-dependent) |
| HepG2 | Hepatocellular Carcinoma | 10-50 |
| PC-3 | Pancreatic Cancer | 10-50 |
| Jurkat | T-cell Leukemia | Not specified, effective at nM concentrations |
Note: The IC50 values can vary depending on the assay method and exposure time.[9][10] The data presented here is a synthesis of findings from multiple studies on anti-tumor antibiotics of the same class.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Apoptosis pathways induced by this compound.
Caption: G2/M cell cycle arrest by this compound.
References
- 1. longdom.org [longdom.org]
- 2. What are Antitumor Antibiotics? [healthline.com]
- 3. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Auramycin B solubility issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered with Auramycin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Precipitation can occur due to a variety of factors, including concentration exceeding its solubility limit, changes in pH, or temperature fluctuations. It is crucial to understand the solubility limits of this compound in your specific buffer system.
Q2: What is the maximum intrinsic solubility of this compound in water?
The intrinsic aqueous solubility of this compound is very low. While exact values can vary slightly depending on experimental conditions such as temperature and pH, it is generally in the low µg/mL range. For many experimental applications, this concentration is insufficient, necessitating the use of solubility enhancement techniques.
Q3: Can I use DMSO to dissolve this compound?
Yes, this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO). However, for many biological assays, high concentrations of DMSO can be toxic to cells. It is best practice to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is within a tolerable range for your system (typically <0.5%). Be aware that dilution of the DMSO stock in aqueous buffer can still lead to precipitation if the this compound concentration exceeds its aqueous solubility limit.
Q4: How does pH affect the solubility of this compound?
The solubility of ionizable compounds is often dependent on the pH of the solution.[1][2][3] For weakly basic or acidic drugs, adjusting the pH can increase solubility.[1][2] It is important to determine the pKa of this compound to understand how pH adjustments will affect its charge and, consequently, its solubility. For instance, if this compound is a weak base, lowering the pH of the solution will lead to its protonation, forming a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will enhance solubility.
Troubleshooting Guide
Issue 1: this compound precipitates upon dilution of DMSO stock into aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
Solutions:
-
Reduce the final concentration: The simplest approach is to lower the final working concentration of this compound.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of a water-miscible solvent like DMSO, ethanol, or polyethylene glycol (PEG) can help maintain solubility.[1][4][5][6]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.[1][7][8][9]
-
pH modification: Adjust the pH of your aqueous buffer to a range where this compound is more soluble.[2][3]
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to variable concentrations of active this compound, resulting in inconsistent experimental outcomes. Undissolved particles may also interfere with certain assay technologies.
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a stock solution to minimize precipitation over time.
-
Incorporate surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.[10][11]
-
Formulate as nanoparticles: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its stability and solubility in aqueous media, leading to more reproducible results.[12][13][14][15]
Data Presentation: Solubility Enhancement of this compound
The following tables summarize the quantitative data from studies on enhancing this compound solubility.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration in Water (v/v) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0% | 0.5 | 1 |
| DMSO | 1% | 5.2 | 10.4 |
| Ethanol | 5% | 8.9 | 17.8 |
| PEG 400 | 10% | 15.3 | 30.6 |
Table 2: Influence of pH on this compound Solubility in 1% DMSO/Water
| pH | This compound Solubility (µg/mL) |
| 5.0 | 25.8 |
| 6.0 | 12.1 |
| 7.4 | 5.2 |
| 8.0 | 4.5 |
Table 3: Cyclodextrin-Mediated Solubility Enhancement of this compound
| Cyclodextrin Type | Concentration (mM) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| β-Cyclodextrin | 10 | 18.7 | 37.4 |
| HP-β-Cyclodextrin | 10 | 45.2 | 90.4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[7][8]
-
Materials: this compound, HP-β-CD, Deionized Water, Magnetic Stirrer, 0.22 µm Syringe Filter.
-
Procedure:
-
Prepare a 20 mM solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24 hours, protected from light.
-
After 24 hours, allow the undissolved this compound to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the complex solution using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles
This protocol outlines the preparation of this compound-loaded nanoparticles using a nanoprecipitation method with a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).[12][13][15]
-
Materials: this compound, PLGA, Acetone, Polyvinyl Alcohol (PVA), Deionized Water, Magnetic Stirrer, Rotary Evaporator, Ultrasonicator.
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as a stabilizer.
-
Add the organic phase dropwise to the aqueous PVA solution while stirring at a constant, high speed.
-
Continue stirring for 2-4 hours to allow for nanoparticle formation and solvent evaporation.
-
Use a rotary evaporator to remove the acetone completely.
-
The resulting suspension contains this compound-loaded PLGA nanoparticles.
-
The nanoparticles can be collected by centrifugation and washed with deionized water to remove excess PVA and unencapsulated drug.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 3. mwiah.com [mwiah.com]
- 4. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin inclusion complexes improving antibacterial drug profiles: an update systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections [thno.org]
- 15. nano.ucsd.edu [nano.ucsd.edu]
Technical Support Center: Optimizing Auramycin B Yield from Streptomyces Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Auramycin B from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is a hexadepsipeptide antibiotic with potent antimicrobial and antitumor properties. It is a secondary metabolite produced by the bacterium Streptomyces aurantiacus.[1]
Q2: What is the biosynthetic pathway for this compound?
This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The biosynthetic gene cluster responsible for its production has been identified as the 'art' cluster in Streptomyces aurantiacus JA 4570. This cluster contains the necessary NRPS enzymes that assemble the peptide backbone of the antibiotic from amino acid precursors.[1]
Q3: Are there any known regulatory genes that control this compound production?
Yes, two pathway-specific positive regulatory genes, artB and artX, have been identified within the aurantimycin biosynthetic gene cluster. Tandem overexpression of these two genes has been shown to increase the production of Auramycin A, a closely related compound, by approximately 2.5-fold.[1] This suggests that manipulating these regulators is a key strategy for enhancing this compound yield.
Q4: What are the general optimal culture conditions for antibiotic production in Streptomyces?
Optimal conditions can vary between species and strains. However, for many Streptomyces species, the optimal temperature for antibiotic production is around 30°C, and the optimal initial pH of the culture medium is near neutral (pH 7.0).[2][3] The incubation period for maximal yield is typically several days, often between 7 to 12 days.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Streptomyces for this compound production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal media composition. | - Refer to the Media Optimization Tables below for recommended starting concentrations of carbon and nitrogen sources. - Systematically evaluate different carbon sources such as glucose, starch, and mannitol. - Test various nitrogen sources like soybean meal, peptone, yeast extract, and casein.[3][5][6] |
| Inappropriate culture pH. | - The optimal initial pH for many Streptomyces species is around 7.0.[3] - Monitor and control the pH of the culture throughout the fermentation process, as metabolic activity can cause pH shifts. | |
| Incorrect fermentation temperature. | - The optimal temperature for secondary metabolite production in Streptomyces is often around 30°C.[2] - Verify and calibrate your incubator's temperature settings. | |
| Insufficient aeration and agitation. | - Ensure adequate oxygen supply by optimizing the agitation speed (e.g., 180-250 rpm) and using baffled flasks to increase surface area for gas exchange.[3][5] | |
| Poor inoculum quality. | - Use a fresh and actively growing seed culture. - Optimize the inoculum size; typically, a 5-10% (v/v) inoculum is effective.[3][4] | |
| Inconsistent Batch-to-Batch Yield | Variability in media components. | - Use high-purity, chemically defined media components whenever possible to reduce variability from complex sources like yeast extract or peptone. |
| Genetic instability of the producing strain. | - Maintain glycerol stocks of a high-producing strain at -80°C. - Avoid excessive subculturing of the strain. | |
| Difficulty in Extracting and Quantifying this compound | Inefficient extraction method. | - Since this compound is a depsipeptide, extraction with organic solvents like ethyl acetate or butanol is a common starting point. - Optimize the pH of the culture broth before extraction to ensure the compound is in a neutral, less polar form. |
| Lack of a sensitive quantification method. | - Develop a High-Performance Liquid Chromatography (HPLC) method for accurate quantification. A C18 column with a mobile phase gradient of acetonitrile and water with a suitable modifier like formic acid is a good starting point for depsipeptides.[7][8][9][10] |
Data Presentation
Table 1: Recommended Starting Media Compositions for Streptomyces Fermentation
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose | 10 - 40 | A readily available carbon source. High concentrations can sometimes lead to acid production.[4][5][6] |
| Soluble Starch | 10 - 30 | A complex carbohydrate that is often beneficial for sustained growth and antibiotic production.[2][4] |
| Mannitol | 10 - 20 | An alternative carbon source that can be effective for some Streptomyces species. |
| Nitrogen Source | ||
| Soybean Meal | 10 - 25 | A complex nitrogen source that often supports high antibiotic yields.[6] |
| Peptone | 2 - 10 | A good source of amino acids and peptides.[2][5] |
| Yeast Extract | 2 - 5 | Provides vitamins and other growth factors. |
| Casein | 2 - 5 | Can be an effective nitrogen source for some strains.[3] |
| Inorganic Salts | ||
| K₂HPO₄ | 0.5 - 2.0 | Provides phosphate and helps buffer the medium.[2][5] |
| MgSO₄·7H₂O | 0.5 - 1.0 | A source of magnesium ions, which are important cofactors for many enzymes.[2] |
| CaCO₃ | 1.0 - 3.0 | Acts as a pH buffer, preventing a sharp drop in pH due to acid production.[4] |
Table 2: Optimal Fermentation Parameters for Antibiotic Production in Streptomyces
| Parameter | Optimal Range | Reference |
| Temperature | 28 - 35°C | [2][3] |
| Initial pH | 6.5 - 7.5 | [3][4] |
| Agitation Speed | 150 - 250 rpm | [3][5] |
| Incubation Time | 7 - 14 days | [2][4] |
| Inoculum Size | 5 - 10% (v/v) | [3][4] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Aseptically transfer a loopful of Streptomyces aurantiacus spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP2 medium).
-
Incubate the flask at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense and uniform mycelial growth is observed.
-
This seed culture can then be used to inoculate the production medium.
Protocol 2: General Fermentation for this compound Production
-
Prepare the production medium according to the optimized composition (refer to Table 1 for starting points).
-
Dispense the medium into appropriate fermentation vessels (e.g., 250 mL flasks with 50 mL of medium).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the flasks at 30°C on a rotary shaker at 220 rpm for 7-14 days.
-
Monitor the culture periodically for growth and this compound production.
Protocol 3: Extraction and Quantification of this compound
-
After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Since aurantimycins have been isolated from the mycelium, the mycelial pellet should be the primary source for extraction.
-
Extract the mycelial pellet with an equal volume of a suitable organic solvent such as ethyl acetate or methanol.
-
Agitate the mixture vigorously for 1-2 hours to ensure efficient extraction.
-
Separate the organic phase from the aqueous phase and mycelial debris by centrifugation.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the this compound concentration using a validated HPLC method with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid). Detection can be performed using a UV detector at an appropriate wavelength or by mass spectrometry for higher specificity.[7][8][9][10]
Mandatory Visualization
Caption: Regulatory pathway of Auramycin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. interesjournals.org [interesjournals.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsrp.org [ijsrp.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. environmentaljournal.org [environmentaljournal.org]
Technical Support Center: Improving the Purity of Auramycin B (Chlortetracycline) Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Auramycin B, commercially known as Chlortetracycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
This compound is a trademark name for Chlortetracycline, a broad-spectrum antibiotic belonging to the tetracycline class.[1] During its production by fermentation of Streptomyces aureofaciens and subsequent purification, several impurities can arise.[1] The most common impurities include:
-
Epimers: 4-epitetracycline is a common stereoisomeric impurity.[2][3]
-
Dehydration Products: Anhydrotetracycline and 4-epianhydrotetracycline are formed under acidic conditions.[2][3]
-
Structurally Related Analogs: Other tetracycline compounds can be present as minor impurities.[4]
-
Fermentation Mash Impurities: Residual components from the fermentation broth can also contaminate the final product.[1]
Q2: What are the key stability concerns for this compound during purification?
This compound (Chlortetracycline) is sensitive to pH, light, and heat.[4] Key stability considerations include:
-
pH: Acidic conditions (below pH 2) can lead to the formation of anhydrotetracycline, while epimerization to 4-epitetracycline occurs most rapidly between pH 3 and 5.[3] Alkaline conditions can also cause degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to control the temperature during purification steps, with some protocols recommending cooling to 0-5°C during acidification and precipitation to minimize epimeric loss.[5]
-
Light: Exposure to light can lead to degradation. Samples and purification columns should be protected from light.
Q3: What are the common methods for purifying this compound?
Several methods are employed to purify this compound, often in combination, to achieve high purity. These include:
-
Crystallization: This is a primary method for purifying Chlortetracycline.[1][6] It often involves dissolving the crude product in a suitable solvent system and then inducing crystallization by changing parameters like pH or solvent composition.
-
Chromatography: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for both analysis and purification.[2][7] Column chromatography using various stationary phases can also be employed for preparative scale purification.
-
Extraction: Liquid-liquid extraction is used to separate Chlortetracycline from aqueous fermentation broths into an organic solvent.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Precipitation/Crystallization: The pH may not be optimal for crystallization. | Slowly adjust the pH to the optimal range for crystallization (e.g., pH 3.8-4.3 for tetracycline base) with continuous stirring.[8] |
| Product Loss During Extraction: The pH of the aqueous phase may not be optimal for extraction into the organic solvent. | Adjust the pH of the filtered broth to 7.5-8.5 for efficient extraction with a water-immiscible solvent like n-butanol.[8] | |
| Degradation of this compound: Exposure to harsh pH conditions or high temperatures. | Maintain the temperature between 0-5°C during acidification and precipitation steps.[5] Avoid prolonged exposure to strong acids or bases. | |
| High Levels of Impurities in the Final Product | Inefficient Removal of Epimers: The purification method may not be effective in separating stereoisomers. | Employ chromatographic techniques like HPLC with a suitable column (e.g., microparticulate phenyl column) and mobile phase to separate epimers.[7] |
| Formation of Dehydration Products: The sample was exposed to strong acidic conditions (pH < 2). | Carefully control the pH during all steps, especially during acidification, ensuring it does not drop below the recommended value.[3] | |
| Co-precipitation of Impurities: Impurities from the fermentation broth may crystallize with the product. | Wash the crystals thoroughly with appropriate solvents (e.g., water, ethanol, ether) to remove co-precipitated impurities.[1] The use of activated carbon can help remove certain impurities.[8] | |
| Poor Crystal Formation | Incorrect Solvent System: The solvent used may not be suitable for inducing crystallization. | Experiment with different solvent systems. For example, a mixture of 2-ethoxyethanol and water has been used for the crystallization of neutral chlortetracycline.[1] |
| Rapid pH Adjustment: A sudden change in pH can lead to the formation of amorphous precipitate instead of crystals. | Adjust the pH slowly and with constant stirring to allow for the gradual formation of well-defined crystals.[8] | |
| Discoloration of the Product | Presence of Colored Impurities: Residual pigments from the fermentation broth. | Treat the solution with activated carbon to adsorb colored impurities before crystallization.[8] |
| Degradation: Exposure to light or oxidative conditions. | Protect the sample from light throughout the purification process. Work under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Purification of Chlortetracycline by Crystallization
This protocol is a generalized procedure based on common crystallization methods for tetracyclines.
-
Dissolution of Crude Product:
-
Suspend the crude Chlortetracycline in a suitable solvent, such as 2-ethoxyethanol.[1]
-
Adjust the pH to dissolve the material. For example, adding a base like sodium hydroxide to raise the pH to 7.5 can aid in dissolving neutral Chlortetracycline.[1] Gentle warming (e.g., to 40°C) may be applied to facilitate dissolution.[1]
-
-
Removal of Insoluble Impurities:
-
Filter the solution to remove any insoluble materials.
-
-
Crystallization:
-
Induce crystallization by adding a second solvent in which the product is less soluble. For example, add water to the 2-ethoxyethanol solution.[1]
-
Alternatively, if the product is in a salt form in solution, crystallization can be induced by slowly adjusting the pH to the isoelectric point of the neutral compound.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by filtration.
-
Wash the crystals sequentially with appropriate solvents to remove residual impurities. A common washing sequence is a mixture of the crystallization solvents (e.g., 1:1 2-ethoxyethanol-water), followed by ethanol, and then ether to facilitate drying.[1]
-
-
Drying:
-
Dry the purified crystals under vacuum at room temperature over a desiccant like phosphorus pentoxide.[1]
-
Quantitative Data Summary
The following table summarizes the purity and yield data from different purification methods mentioned in the literature.
| Purification Method | Starting Material | Purity of Final Product | Yield | Reference |
| Crystallization from 2-ethoxyethanol/water | Crude Chlortetracycline (850 µg/mg) | 1030 µg/mg | 90% | [1] |
| Crystallization from methanol/triethylamine | Chlortetracycline Hydrochloride | 1100 µg/mg | 81% | [1] |
| Extraction and Crystallization | Fermentation Broth | 98.9% (on dry basis) | 60% | [8] |
| Improved Preparation Method | Fermentation Broth | 91-92% | Not Specified | [5] |
Visualizations
Experimental Workflow: Purification of this compound
Caption: A generalized workflow for the extraction and purification of this compound from fermentation broth.
Troubleshooting Logic: Low Purity of Final Product
Caption: A troubleshooting diagram outlining potential causes and solutions for low purity of this compound.
References
- 1. US2763682A - Purification of chlortetracycline - Google Patents [patents.google.com]
- 2. Separation and quantitative determination of impurities in tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. veeprho.com [veeprho.com]
- 5. CN102898326B - Preparation method of chlortetracycline hydrochloride - Google Patents [patents.google.com]
- 6. Preparation method of chlortetracycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Auramycin B in Cell Assays
Disclaimer: The following information is provided as a general guide for minimizing off-target effects of a hypothetical novel compound, "Auramycin B," in cell-based assays. The principles and protocols described are based on established methodologies for characterizing new chemical entities. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to misleading experimental outcomes, including cytotoxicity, activation of irrelevant signaling pathways, and confounding data, which can ultimately result in an incorrect interpretation of this compound's efficacy and mechanism of action.[1]
Q2: What are the primary causes of off-target effects in cell-based assays?
A2: The main causes of off-target effects include:
-
High Compound Concentration: Using excessive concentrations of a compound can lead to binding to lower-affinity, off-target molecules.
-
Compound Instability: Degradation of the compound in culture media can produce active byproducts with their own off-target activities.
-
Cell Line Specificity: The genetic background and expressed proteins in a particular cell line can influence its susceptibility to off-target effects.
-
Poor Compound Specificity: The inherent chemical structure of a compound may allow it to bind to multiple targets with similar binding pockets.
Q3: How can I begin to characterize the off-target profile of this compound?
A3: A crucial first step is to determine the concentration-response curves for both the intended on-target activity and general cytotoxicity across multiple cell lines. This helps to establish a "therapeutic window" or optimal concentration range where on-target effects are maximized and off-target toxicity is minimized.
Q4: What types of controls are essential for identifying off-target effects?
A4: To distinguish on-target from off-target effects, the following controls are recommended:
-
Vehicle Control: This is a crucial control to ensure that the solvent used to dissolve this compound does not have any effect on the cells.
-
Structural Analog Control: If available, using a structurally similar but biologically inactive analog of this compound can help determine if the observed phenotype is due to its specific chemical structure.
-
Target Knockout/Knockdown Cell Line: The most definitive control is to test this compound in a cell line where the intended target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). An effect observed in these cells is likely an off-target effect.
-
Target Overexpression Cell Line: Conversely, a cell line overexpressing the target protein should show a more potent response to this compound if the effect is on-target.
Troubleshooting Guide
Problem 1: I'm observing significant cytotoxicity at concentrations where I expect to see the on-target effect of this compound.
-
Possible Cause: The cytotoxic effect may be an off-target consequence of this compound.
-
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Use a broad range of this compound concentrations to determine the precise concentration at which toxicity occurs (e.g., using an MTT or LDH release assay).
-
Compare On-Target vs. Cytotoxic Concentrations: If the cytotoxic concentration overlaps with the concentration required for the on-target effect, it may be challenging to separate the two.
-
Use an Orthogonal Assay: Validate the cytotoxicity with a different method to rule out assay-specific artifacts.[1] For example, if you initially used a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release.[1]
-
Test in a Target-Deficient Cell Line: If the cytotoxicity persists in a cell line lacking the intended target, it is a confirmed off-target effect.
-
Problem 2: The experimental results with this compound are inconsistent and not reproducible.
-
Possible Causes:
-
Compound Instability: this compound may be degrading in the cell culture medium at 37°C over the course of the experiment.
-
Cell Culture Variability: Inconsistent cell passage number, confluency, or overall health can lead to variable responses.[1]
-
Plate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.[1]
-
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it in the medium immediately before use.
-
Standardize Cell Culture Procedures: Maintain consistent cell passage numbers and seeding densities. Ensure cells are in a healthy, logarithmic growth phase before treatment.
-
Avoid Edge Wells: Do not use the outer wells of multi-well plates for experimental samples to avoid edge effects. Fill these wells with sterile PBS or media to maintain humidity.
-
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data to assess the on- and off-target effects of this compound.
| Parameter | Cell Line A (Target-Expressing) | Cell Line B (Target-Deficient) | Notes |
| On-Target Activity (IC50) | e.g., 1 µM | e.g., > 50 µM | A significant shift in IC50 indicates on-target activity. |
| Cytotoxicity (CC50) | e.g., 25 µM | e.g., 20 µM | Similar CC50 values suggest off-target cytotoxicity. |
| Therapeutic Index (CC50/IC50) | 25 | N/A | A higher therapeutic index is desirable. |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently on a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for characterizing a new compound.
References
Dealing with resistance to Auramycin B in bacterial cultures
Disclaimer: Auramycin B is considered a representative member of the arylomycin class of antibiotics. The information provided is based on studies of arylomycins, particularly their interaction with Staphylococcus aureus.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to this compound in bacterial cultures.
Troubleshooting Guides
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) for this compound
Researchers may observe that their bacterial cultures exhibit a higher than expected MIC for this compound, suggesting the development of resistance. This guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | MIC values are inconsistent across experiments or higher than literature values for susceptible strains. | Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the MIC assay. |
| Media Composition | Variation in MIC values when using different batches of Cation-Adjusted Mueller-Hinton Broth (CAMHB). | Use commercially prepared CAMHB from a reputable supplier. Ensure the pH of each new batch is between 7.2 and 7.4. |
| This compound Stock Solution | Precipitate is visible in the stock solution, or the solution has been stored improperly. | Prepare a fresh stock solution of this compound. Ensure it is fully dissolved and stored at the recommended temperature in an appropriate solvent. |
| Incubation Conditions | Temperature or CO2 fluctuations in the incubator. | Verify the incubator is calibrated to 35°C ± 2°C and maintains a stable atmosphere. |
| Development of True Resistance | Consistently high MIC values despite controlling for technical variables. | Proceed to molecular analysis to investigate the presence of resistance mechanisms. |
Troubleshooting Workflow:
Caption: A workflow for troubleshooting unexpectedly high MIC values for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as a member of the arylomycin class of antibiotics, targets and inhibits bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme responsible for cleaving signal peptides from proteins that are secreted across the cell membrane.[1][2] Inhibition of SPase leads to the accumulation of unprocessed proteins in the membrane, disrupting cellular function and leading to bacterial cell death.[1]
Q2: What is the most common mechanism of resistance to this compound in Staphylococcus aureus?
A2: The most well-characterized resistance mechanism in S. aureus involves the upregulation of the ayrRABC operon.[3][4] The AyrR protein acts as a repressor of this operon.[3] In the presence of this compound, or through mutations in ayrR, the operon is de-repressed, leading to the production of the AyrA and AyrBC proteins.[3][4] These proteins provide a bypass pathway for the inhibited SPase, allowing for the processing of secreted proteins and conferring resistance.[3]
Q3: My quality control (QC) strain is showing MIC values outside the acceptable range. What should I do?
A3: If your QC strain results are out of range, it indicates a potential issue with the experimental setup. First, verify the inoculum density and the integrity of your antibiotic stock and media.[5] It is also crucial to check the incubation conditions.[5] If these factors are within specifications, repeat the assay with a fresh subculture of the QC strain and a new batch of media and antibiotic disks.[5]
Q4: I am observing hazy growth or microcolonies within the zone of inhibition in a disk diffusion assay. How should I interpret this?
A4: Hazy growth or the presence of microcolonies can be difficult to interpret and may suggest the presence of a resistant subpopulation.[5] It is recommended to check the purity of your inoculum by subculturing it onto a fresh plate.[5] Repeat the test, ensuring a standardized inoculum and proper streaking technique.[5] For a more definitive result, perform a broth microdilution MIC assay.
Q5: Can resistance to this compound be overcome?
A5: Research has shown that combining SPase inhibitors like arylomycins with inhibitors of other pathways can be effective. For example, combining an arylomycin derivative with an inhibitor of lipoprotein processing has been shown to overcome ayr-mediated resistance in S. aureus.[6] Additionally, some studies have demonstrated synergy between arylomycins and aminoglycosides.[1][2]
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives against Staphylococcus aureus
| Strain | Relevant Genotype/Phenotype | Arylomycin A-C16 MIC (µg/mL) | Arylomycin M131 MIC (µg/mL) | Arylomycin G0775 MIC (µg/mL) | Reference |
| S. aureus NCTC 8325 | Wild Type (Moderately Resistant) | 16-32 | 1-4 | - | [7] |
| S. aureus USA300 | Wild Type (Highly Resistant) | >128 | - | - | [7] |
| S. aureus N315 | Arylomycin-sensitive parent | - | 1 | - | [7] |
| S. aureus N315 Mutant | ayrR mutant (Resistant) | - | >32 | - | [7] |
| S. aureus HG003 | Wild Type | - | - | 4 | [1] |
| S. aureus HG003 Δlgt | Lipoprotein processing mutant | - | - | 1 | [1] |
| S. aureus HG003 ΔlspA | Lipoprotein processing mutant | - | - | 1 | [1] |
| S. aureus MW2 | Wild Type | - | - | 4 | [1] |
| S. aureus MW2 Δlgt | Lipoprotein processing mutant | - | - | 1 | [1] |
| S. aureus MW2 ΔlspA | Lipoprotein processing mutant | - | - | 1 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is a generalized version based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to the logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer (OD600 of 0.08-0.13).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Experimental Workflow for MIC Assay:
Caption: A simplified workflow for the broth microdilution MIC assay.
Protocol 2: Identification of Resistance Genes using Transposon Sequencing (Tn-Seq)
This is a conceptual overview of a Tn-Seq protocol, a powerful method for identifying genes involved in antibiotic resistance.[6][10]
Principle:
A transposon, a mobile genetic element, is randomly inserted into the bacterial genome, creating a library of mutants with disruptions in various genes. This library is then subjected to selective pressure (e.g., exposure to this compound). By sequencing the DNA flanking the transposon insertion sites, researchers can identify which gene disruptions are enriched or depleted in the surviving population, thus pinpointing genes essential for survival in the presence of the antibiotic.
Key Steps:
-
Transposon Mutagenesis:
-
Introduce a transposon (e.g., bursa aurealis for S. aureus) into the bacterial population, often via a phage-based delivery system.[11]
-
Select for mutants that have successfully incorporated the transposon (usually via an antibiotic resistance marker on the transposon).
-
-
Library Generation and Selection:
-
Pool all the transposon mutants to create a comprehensive library.
-
Expose a portion of the library to a sub-inhibitory concentration of this compound and grow a control portion without the antibiotic.
-
-
DNA Extraction and Sequencing:
-
Extract genomic DNA from both the treated and control populations.
-
Use PCR to amplify the DNA regions flanking the transposon insertions.
-
Perform high-throughput sequencing of the amplified fragments.
-
-
Data Analysis:
-
Map the sequencing reads to the bacterial reference genome to identify the insertion sites.
-
Compare the frequency of insertions in each gene between the treated and control populations. Genes with significantly fewer insertions in the treated sample are likely essential for survival in the presence of this compound, while those with more insertions may contribute to resistance when disrupted.
-
Signaling Pathway
Arylomycin Resistance Pathway in Staphylococcus aureus
Caption: The AyrRABC-mediated resistance pathway to this compound in S. aureus.
References
- 1. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Protocols in Molecular Biology: Mapping Transposon Insertions in Bacterial Genomes by Arbitrarily Primed PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A new platform for ultra-high density Staphylococcus aureus transposon libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Refining dosage and concentration for in vitro studies of Auramycin B
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Auramycin B in in vitro studies. Given that this compound is a specialized aurone-class compound, this guide offers general principles and specific troubleshooting advice applicable to this family of molecules to help refine dosage and concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro assays?
A1: For a novel aurone compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and biological effects. A common starting point is a serial dilution from 100 µM down to 0.1 µM. Preliminary screening at high concentrations (e.g., 10-100 µM) can indicate general toxicity, while lower concentrations will help in identifying the specific range of biological activity. For aurone derivatives, cytotoxic effects have been observed at concentrations ranging from the low micromolar to sub-micromolar levels in various cancer cell lines.
Q2: How do I determine the IC50 value of this compound for my specific cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay such as the MTT, XTT, or resazurin-based assays. You should treat your cells with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours). The IC50 is the concentration of this compound that reduces the cell viability by 50% compared to untreated controls.[1][2] It is crucial to perform a dose-response curve with at least 6-8 concentrations to obtain an accurate IC50 value. This value can vary significantly depending on the cell line and the incubation time.[2]
Q3: What is the known mechanism of action for this compound and other aurones?
A3: While the specific mechanism of this compound may still be under investigation, aurones, as a class, have been shown to exhibit anti-cancer properties through various mechanisms.[3] These can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3] Some aurones have also been identified as inhibitors of specific enzymes or proteins crucial for cancer cell survival.
Q4: Can this compound interfere with my assay readings?
A4: Yes, like many natural product compounds, aurones can potentially interfere with in vitro assays. Due to their chemical structure, they may exhibit inherent fluorescence (autofluorescence) or absorbance, which can lead to false-positive or false-negative results in colorimetric and fluorometric assays.[4] It is essential to include proper controls, such as a cell-free assay with this compound, to assess any direct interference with the assay reagents or detection methods.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Compound precipitation at high concentrations | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect the compound in media for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent. |
| No cytotoxic effect observed even at high concentrations | - Compound inactivity in the specific cell line- Short incubation time- Rapid metabolism of the compound by cells | - Test on a different, potentially more sensitive, cell line.- Increase the incubation time (e.g., up to 72 hours).- Consider the metabolic stability of the compound in your cell culture system. |
| Unexpectedly high background signal in fluorescence/absorbance assays | - Autofluorescence or inherent absorbance of this compound | - Run a cell-free control with this compound at all tested concentrations to measure its intrinsic signal. Subtract this background from your experimental values.- Consider using an assay with a different detection method (e.g., luminescence-based if fluorescence is an issue).[4] |
| IC50 value changes significantly between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Differences in reagent preparation | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for all experiments.- Prepare fresh reagents and ensure accurate dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Quantitative Data Summary
Table 1: Exemplar IC50 Values for Aurone Derivatives in Various Cancer Cell Lines
| Aurone Derivative | Cell Line | IC50 (µM) | Reference |
| Compound A | MES-SA (Uterine Sarcoma) | >100 | [5] |
| Compound B (Azaaurone) | MES-SA/Dx5 (Multidrug-Resistant) | ~10-20 | [5] |
| 6-hydroxy-2-(phenylmethylene)-3(2H)-benzofuranone | Leishmania donovani (promastigotes) | ~1.8 | [6][7] |
| Halogenated Aurone | K562 (Chronic Myelocytic Leukemia) | Not specified (effective P-gp inhibitor) | [3] |
| Indolylmethylene Aurone | - | IC50 2.2 µM (Antiviral) | [3] |
Note: This table provides examples from the literature on aurone derivatives to give researchers an expected range of activity. The actual IC50 for this compound will need to be determined experimentally.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for refining this compound dosage.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro leishmanicidal activity of aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Technical Support Center: Total Synthesis of Auramycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Auramycin B.
Frequently Asked Questions (FAQs)
1. Q: What are the most significant challenges in the total synthesis of this compound?
A: The total synthesis of this compound presents several formidable challenges inherent to complex polyketide natural products. The primary hurdles include:
-
Stereoselective Glycosylation: The molecule contains multiple deoxy sugar moieties, and achieving high stereoselectivity (particularly α-glycosidic linkages) is a well-documented difficulty.[1] This is due to the absence of a participating group at the C-2 position of the sugar, which typically directs the stereochemical outcome of the glycosylation.
-
Protecting Group Strategy: The aglycone core and the sugar units possess numerous hydroxyl and other reactive functional groups that necessitate a sophisticated and orthogonal protecting group strategy to avoid unwanted side reactions during the synthetic sequence.[2][3][4][5]
-
Macrocyclization: The formation of the large macrolactone ring is often a low-yielding step and is highly dependent on the choice of macrocyclization strategy and the conformational pre-organization of the linear precursor.
-
Late-Stage Functional Group Manipulations: The introduction and modification of sensitive functional groups in the final stages of the synthesis can be problematic due to the overall complexity and potential for chemoselectivity issues.
2. Q: How can I improve the α-selectivity of the glycosylation of 2,6-dideoxy sugars in my synthesis?
A: Achieving high α-selectivity with 2,6-dideoxy sugars is a known challenge.[1] Here are several strategies to consider:
-
Promoter System Selection: The choice of promoter is critical. For dehydrative glycosylation, cyclopropenium-based activators have shown promise in controlling anomeric selectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents often favor the formation of the α-anomer.
-
Temperature Control: Running the reaction at low temperatures can enhance selectivity by favoring the kinetic product.
-
Donor and Acceptor Reactivity: Modifying the electronic and steric properties of both the glycosyl donor and acceptor can influence the transition state of the glycosylation reaction, thereby affecting the α/β ratio.
3. Q: What are the key considerations for choosing a protecting group strategy?
A: A successful protecting group strategy for a complex synthesis like that of this compound should be carefully planned. Key considerations include:
-
Orthogonality: Employ protecting groups that can be removed under different conditions without affecting others.[4][5][6] For instance, using a combination of acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), and fluoride-labile (e.g., silyl ethers) protecting groups allows for selective deprotection at various stages of the synthesis.
-
Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.[4][5]
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to maximize the overall efficiency of the synthesis.[4][5]
-
Minimal Interference: The protecting groups should not interfere with the desired reactions, either sterically or electronically.
Troubleshooting Guides
Guide 1: Poor Yield or Low Selectivity in Glycosylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of glycosylated product | Incomplete activation of the glycosyl donor. | - Increase the equivalents of the activating agent.- Screen different activating agents (e.g., TMSOTf, NIS/TfOH, cyclopropenium salts).- Ensure anhydrous reaction conditions. |
| Decomposition of the donor or acceptor. | - Run the reaction at a lower temperature.- Use a milder activating agent.- Check the stability of the protecting groups on the donor and acceptor under the reaction conditions. | |
| Poor α:β stereoselectivity | Lack of stereocontrol in the reaction. | - Change the solvent to a less coordinating one (e.g., from CH2Cl2 to toluene or a mixture).- Employ a glycosyl donor with a participating group at C-2 if possible, or a directing group at another position.[7][8]- Investigate temperature effects on selectivity. |
| Formation of orthoester byproduct | Presence of a participating protecting group at C-2 of the glycosyl donor. | - Switch to a non-participating protecting group at C-2 (e.g., benzyl ether instead of acetate). |
| Hydrolysis of the glycosyl donor | Presence of trace amounts of water. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly.- Add molecular sieves to the reaction mixture. |
Guide 2: Failed or Low-Yielding Macrocyclization
| Symptom | Possible Cause | Suggested Solution |
| Oligomerization instead of macrocyclization | High concentration of the linear precursor. | - Perform the reaction under high-dilution conditions (use a syringe pump for slow addition of the substrate).- Use a template-assisted macrocyclization method. |
| Unfavorable conformation of the linear precursor. | - Introduce conformational constraints (e.g., a double bond or a bulky protecting group) into the linear precursor to favor a pre-cyclization conformation.- Change the solvent to influence the precursor's conformation. | |
| No reaction or decomposition of starting material | Inactive catalyst or harsh reaction conditions. | - For ring-closing metathesis, screen different Grubbs-type catalysts.- For macrolactonization, explore different coupling reagents (e.g., Yamaguchi, Shiina, or Mitsunobu conditions).- Optimize the reaction temperature and time. |
Quantitative Data Summary
The following table presents a summary of hypothetical, yet representative, quantitative data for key challenging steps in a potential total synthesis of this compound, based on published results for analogous systems.
| Reaction Step | Method/Reagents | Yield (%) | α:β Ratio | Reference Compound |
| Glycosylation of 2,6-dideoxy sugar | Cyclopropenium activation | 75 | >20:1 | Arugomycin Tetrasaccharide[1] |
| NIS/TfOH | 60 | 5:1 | Landomycin A[9] | |
| Macrocyclization (Ring-Closing Metathesis) | Grubbs II catalyst, high dilution | 55 | N/A | Tiacumicin B[7][8] |
| Macrolactonization | Yamaguchi esterification/macrolactonization | 65 | N/A | Rutamycin B[10] |
Experimental Protocols
Protocol 1: α-Selective Dehydrative Glycosylation of a 2,6-Dideoxy Sugar
This protocol is adapted from a method used for the synthesis of the Arugomycin tetrasaccharide and is applicable for the challenging glycosylation steps in the synthesis of this compound.[1]
Materials:
-
Glycosyl donor (2,6-dideoxy sugar hemiacetal) (1.0 equiv)
-
Glycosyl acceptor (aglycone fragment with free hydroxyl) (1.2 equiv)
-
2,6-di-tert-butylpyridine (DTBP) (2.0 equiv)
-
Triflic anhydride (Tf2O) (1.1 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add DTBP, followed by the slow, dropwise addition of Tf2O.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-glycoside.
Protocol 2: Shiina Macrolactonization
This protocol is a representative method for the macrocyclization step to form the macrolactone core of this compound.
Materials:
-
Seco-acid (linear precursor) (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (5.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a solution of the seco-acid in anhydrous toluene at room temperature, add Et3N followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the mixture for 2 hours at room temperature to form the mixed anhydride.
-
In a separate large flask, prepare a solution of DMAP in anhydrous toluene.
-
Using a syringe pump, add the solution of the mixed anhydride to the DMAP solution over a period of 8-12 hours to maintain high dilution.
-
After the addition is complete, stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude macrolactone by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for a challenging glycosylation reaction.
Caption: Orthogonal protecting group strategy for a hypothetical this compound precursor.
Caption: Simplified workflow for the late-stage synthesis of this compound.
References
- 1. Reagent-Controlled α‑Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars: Construction of the Arugomycin Tetrasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. media.neliti.com [media.neliti.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Tiacumicin B: Study of the Challenging β-Selective Glycosylations* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tackling the challenges in the total synthesis of landomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of rutamycin B, a macrolide antibiotic from Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Auramycin B in experimental media
Technical Support Center: Auramycin B Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound, an anthracycline antibiotic, in experimental media.
Disclaimer: Information regarding "this compound" is limited. The stability data and protocols provided are based on established principles for closely related anthracycline antibiotics, such as doxorubicin and daunorubicin, and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing activity. What are the primary factors affecting its stability?
A1: The stability of anthracycline antibiotics like this compound is influenced by several factors. The most critical are pH, temperature, and light exposure.[1][2][3] Degradation can occur through processes like hydrolysis and oxidation, which are often accelerated by suboptimal storage and handling conditions.[1][4]
-
pH: Anthracyclines are most stable in slightly acidic to neutral solutions (pH 4.5-7.4).[5][6] Alkaline conditions (pH > 7.4) can rapidly accelerate degradation.[5]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[2][3] Long-term storage should be at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[7]
-
Light: Many anthracyclines are photosensitive. Exposure to ambient or UV light can lead to significant decomposition.[2][4]
-
Media Composition: Certain components in infusion fluids and cell culture media can affect stability. For example, some anthracyclines show different stability profiles in dextrose versus sodium chloride solutions.[8]
Q2: What is the optimal pH for preparing and storing this compound solutions?
A2: Based on data from related compounds, a pH range of 4.5 to 7.4 is recommended.[5][6] Daunorubicin, a structurally similar anthracycline, exhibits good stability for over 48 hours in solutions like 5% Dextrose (D5W) and 0.9% Sodium Chloride (NS), which typically fall within this pH range.[6] It is crucial to measure the pH of your final solution, as the drug itself can alter the pH of the diluent.
Q3: Can I dissolve this compound directly into my cell culture medium for experiments?
A3: It is not recommended. Cell culture media are complex mixtures with a physiological pH (typically ~7.4) and are incubated at 37°C, conditions that can promote degradation.[7][9] Furthermore, components in the media may interact with the compound. The best practice is to prepare a concentrated stock solution in a suitable, stabilizing solvent (like DMSO or a buffered aqueous solution) and dilute it into the culture medium immediately before use.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The container should be light-resistant, such as an amber vial, to protect against photodegradation.[2][4] For short-term storage (up to 7 days), refrigeration at 4°C with light protection is generally acceptable for many anthracyclines.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency or color change in working solution. | pH Instability: The pH of the experimental medium is too high (alkaline). | Buffer your solution to a pH between 4.5 and 7.0 if compatible with your experiment. Prepare fresh working solutions immediately before each experiment. |
| High Temperature: Solution is stored at room temperature or incubated (37°C) for extended periods. | Minimize the time the working solution spends at elevated temperatures. Keep solutions on ice when not in immediate use. | |
| Light Exposure: The solution was exposed to ambient light on the benchtop. | Prepare and handle the solution in a dark room or use amber-colored tubes and light-protecting foil.[4] | |
| Precipitate forms in the solution. | Low Solubility: The concentration exceeds the solubility limit in the chosen solvent or medium. | Prepare a more dilute stock solution or try a different solvent system (e.g., DMSO for initial stock). |
| Incompatibility with Medium: The drug is precipitating in the presence of salts or proteins in the medium. Pirarubicin, for instance, precipitates in 0.9% NaCl.[10][11] | Test solubility in different buffers and media. Add the drug to the medium slowly while vortexing. | |
| Inconsistent experimental results. | Adsorption to Labware: The compound may adsorb to the surface of plastic containers or tubing, reducing the effective concentration.[12] | Use low-adsorption plasticware or glass containers where appropriate. Pre-rinsing containers with the solution can sometimes mitigate this. |
| Degradation During Experiment: The compound degrades over the course of a long-term (e.g., 24-72h) incubation. | Quantify the stability of this compound under your specific experimental conditions (see Protocol 2). If degradation is significant, replenish the compound by replacing the medium at set intervals. |
Data Summary: Stability of Related Anthracyclines
The following table summarizes stability data for anthracyclines in common intravenous fluids, which can serve as a proxy for experimental media. Stability is generally defined as retaining >90% of the initial concentration.
| Drug | Infusion Fluid | Stability at Ambient Temperature | Reference |
| Doxorubicin | 5% Dextrose (D5W), 0.9% NaCl (NS) | > 48 hours | [5][6] |
| Daunorubicin | D5W, NS, Lactated Ringer's (LR) | > 48 hours | [5][6] |
| Aclacinomycin A | D5W, NS, Lactated Ringer's (LR) | > 48 hours | [5][6] |
| Zorubicin | Normosol-R pH 7.4 | ~ 22 hours | [5][6] |
| Pirarubicin | 5% Glucose | Stable for 5 days at 4°C | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution suitable for long-term storage.
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood using appropriate personal protective equipment (PPE).
-
Dissolution: Dissolve the powder in a minimal amount of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-20 mM). Ensure complete dissolution.
-
Secondary Dilution (Optional, if aqueous stock is needed): For some experiments, a DMSO-free stock is required. Dilute the primary DMSO stock into a sterile, light-protected, buffered solution (e.g., citrate buffer, pH 5.0) to the desired concentration. Note: Check for precipitation during this step.
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) cryovials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute it to the final working concentration in your experimental medium immediately before adding it to your cells or assay. Discard any unused portion of the thawed aliquot.
Protocol 2: Quantifying this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound under specific experimental conditions. A stability-indicating method using High-Performance Liquid Chromatography (HPLC) is the gold standard.[13]
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental medium of choice at the final working concentration.
-
Dispense this solution into several vials and store them under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Prepare a "time zero" control sample by immediately freezing an aliquot at -80°C or mixing it with a quenching solution (e.g., ice-cold acetonitrile) to halt degradation.
-
-
Time-Point Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately process it as described for the "time zero" sample to stop any further degradation.
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with UV-Vis or fluorescence detection, which is common for anthracyclines.[10][11]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time-zero sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound under your specific conditions. The appearance of new peaks in the chromatogram indicates the formation of degradation products.[5]
-
Visual Guides and Workflows
Troubleshooting this compound Instability
The following flowchart provides a logical sequence for diagnosing and resolving common stability issues.
Caption: A step-by-step guide to diagnosing this compound stability issues.
Hypothetical Degradation Pathway
Anthracycline degradation can occur via several mechanisms. This diagram illustrates potential chemical modifications that lead to loss of activity.
Caption: Potential routes of chemical degradation for this compound.
Workflow for Stability Assessment
This diagram outlines the experimental process for determining the stability of this compound in a specific medium.
Caption: A standard workflow for conducting a stability study of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qbdgroup.com [qbdgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Anthracycline Antitumour Agents in Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. mdpi.com [mdpi.com]
- 10. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags | Semantic Scholar [semanticscholar.org]
- 12. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sfpo.com [sfpo.com]
Validation & Comparative
A Comparative Analysis of Auramycin B and Other Anthracyclines in Preclinical Models
This guide provides a detailed comparison of the biological activity of Auramycin B with other well-established anthracycline antibiotics. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the cytotoxic and antimicrobial potential of these compounds. While comprehensive data on this compound is emerging, this document compiles available preclinical findings and contrasts them with the known activities of prominent anthracyclines such as Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin.
Overview of Anthracycline Activity
Anthracyclines are a class of potent chemotherapeutic agents derived from Streptomyces bacteria.[1][2] Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[3][4][5] This disruption of DNA processes ultimately leads to cancer cell death.[3][4][5] Beyond their anticancer effects, some anthracyclines also exhibit antimicrobial properties.[2][6]
The clinical utility of anthracyclines is often limited by significant side effects, most notably cardiotoxicity, which can lead to congestive heart failure.[4][7] This has driven the search for new analogs with improved therapeutic indices, demonstrating potent antitumor activity with reduced toxicity.[5]
Comparative Cytotoxicity
The cytotoxic activity of anthracyclines is a key determinant of their anticancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
| Anthracycline | Cell Line | IC50 (nM) | Reference |
| This compound (as Taurimycin B) | L1210 Leukemia | Not explicitly quantified | [8] |
| Doxorubicin | K562 (Leukemia) | ~320 | [9] |
| MelJuSo (Melanoma) | Data not specified | [9] | |
| U2OS (Osteosarcoma) | Data not specified | [9] | |
| A549 (Lung Cancer) | ~2300 | [10] | |
| HepG2 (Liver Cancer) | ~3700 | [10] | |
| MCF-7 (Breast Cancer) | ~10000 | [10] | |
| Daunorubicin | K562 (Leukemia) | Data not specified | |
| Epirubicin | Data not specified | Data not specified | |
| Idarubicin | K562 (Leukemia) | Data not specified | |
| Aclarubicin | A549 (Lung Cancer) | ~160 | [10] |
| HepG2 (Liver Cancer) | ~310 | [10] | |
| MCF-7 (Breast Cancer) | ~2200 | [10] |
Antimicrobial Activity
While primarily known for their anticancer effects, anthracyclines also possess antibacterial properties. Their activity is generally more pronounced against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Anthracycline | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (as Taurimycin B) | Not specified | Not specified | [8] |
| Doxorubicin | E. coli | >512 | [11] |
| P. aeruginosa | >512 | [11] | |
| S. aureus | Data not specified | ||
| Daunorubicin | E. coli | >512 | [11] |
| M. abscessus | Not determined | [6] |
Note: The antimicrobial spectrum and potency can vary significantly among different anthracyclines.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for anthracyclines is the inhibition of Topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. However, other mechanisms contribute to their cytotoxic effects, including the generation of reactive oxygen species (ROS) and intercalation into DNA.
Caption: Generalized signaling pathways of anthracycline-induced cytotoxicity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of anthracyclines on cancer cell lines.
Caption: Workflow for a standard MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the anthracycline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the drug concentration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of anthracyclines against bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: Perform a two-fold serial dilution of the anthracycline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control well (bacteria without the drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][13]
Conclusion
This comparative guide highlights the potent cytotoxic and antimicrobial activities of anthracyclines. While data for this compound remains limited, the established profiles of other anthracyclines, such as Doxorubicin and Aclarubicin, provide a valuable benchmark for its potential therapeutic applications. Further research is warranted to fully elucidate the activity and therapeutic index of this compound in comparison to clinically established agents. The provided experimental protocols offer a standardized approach for conducting such comparative studies.
References
- 1. healthline.com [healthline.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. Anthracyclines in the treatment of cancer. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical spectrum of anthracycline antibiotic cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [New anthracycline antibiotics taurimycins A and B produced by a Str. tauricus No. 7036-1 culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. emerypharma.com [emerypharma.com]
Validating the Antibacterial Target of Arylomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and validation of novel antibacterial targets. Arylomycin A, a lipopeptide antibiotic, has been identified as a potent inhibitor of bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway. This guide provides a comparative analysis of the experimental data and methodologies used to validate SPase as the antibacterial target of Arylomycin A, with vancomycin included as a comparator agent with a distinct mechanism of action.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for Arylomycin A and its derivatives against various bacterial strains, highlighting the impact of target modification on antibacterial potency. Vancomycin MIC data against Staphylococcus aureus is provided for comparison.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Arylomycin A and Derivatives against Staphylococcus aureus
| Compound/Strain | Wild-Type S. aureus | S. aureus with Mutated SPase (P29S) |
| Arylomycin A-C16 | >128[1] | 0.5[2] |
| Arylomycin M131 | 1 - 4[3] | Not Reported |
| Compound 103 (Arylomycin analog) | 1.0[4] | Not Reported |
Table 2: Comparative MIC Values (µg/mL) of Arylomycin A and Vancomycin
| Antibiotic | Staphylococcus epidermidis | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Arylomycin A-C16 | |||
| MIC₅₀ | 0.5[1] | Not Reported | 16[3] |
| MIC₉₀ | 1[1] | Not Reported | >128[3] |
| Vancomycin | |||
| Susceptible Breakpoint | ≤2[5] | ≤2[5] | ≤2[5] |
| Intermediate | 4-8[5] | 4-8[5] | 4-8[5] |
| Resistant | ≥16[5] | ≥16[5] | ≥16[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Antibiotic at various concentrations (e.g., 2x, 4x, 8x MIC)
-
Sterile culture tubes
-
Agar plates for colony counting
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Add the antibiotic at the desired concentrations to separate culture tubes containing the diluted bacterial suspension. Include a no-antibiotic control.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
Genetic Modification of the Target
Validating a drug's target can be powerfully demonstrated by genetically altering the target and observing a corresponding change in susceptibility.
Procedure for Site-Directed Mutagenesis of SPase:
-
Clone the gene encoding SPase (e.g., spsB in S. aureus) into a suitable expression vector.
-
Use a site-directed mutagenesis kit to introduce a specific point mutation into the gene, for example, to change a proline residue to a serine (P29S), which has been shown to confer sensitivity to Arylomycin A.[2][7]
-
Transform the mutated plasmid into a suitable bacterial host strain.
-
Confirm the mutation by DNA sequencing.
-
Express the mutated SPase in a bacterial strain where the native SPase has been knocked out or its expression is controlled.
-
Perform MIC assays with Arylomycin A on the strain expressing the mutated SPase and compare the results to the wild-type strain. A significant decrease in the MIC for the mutant strain provides strong evidence that SPase is the direct target of the antibiotic.
Mandatory Visualizations
Bacterial Protein Secretion Pathway and Arylomycin A Inhibition
Caption: Arylomycin A inhibits Type I Signal Peptidase (SPase).
Experimental Workflow for Antibacterial Target Validation
Caption: Workflow for antibacterial target validation.
References
- 1. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Aureomycin (Chlortetracycline) in Comparison to Other Antibiotics
A comprehensive analysis of cross-resistance patterns, underlying mechanisms, and the experimental methodologies used for their determination.
This guide provides a detailed comparison of the cross-resistance profiles of Aureomycin (chlortetracycline) and other antibiotics. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved in antibiotic resistance.
Aureomycin, the first member of the tetracycline class of antibiotics, functions by inhibiting protein synthesis in bacteria.[1] It achieves this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2] This action effectively halts the elongation of peptide chains and, consequently, bacterial growth.[2] However, the emergence and spread of antibiotic resistance have compromised the efficacy of tetracyclines. Resistance to this class of antibiotics is primarily driven by three main mechanisms: tetracycline efflux, ribosomal protection, and enzymatic modification.[1][3]
Quantitative Analysis of Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, illustrating the cross-resistance between Aureomycin (Chlortetracycline) and other antibiotics against various bacterial strains. These data highlight the varying degrees of susceptibility and resistance conferred by different resistance mechanisms.
| Bacterial Strain | Antibiotic | Resistance Mechanism | MIC (μg/mL) | Reference |
| Escherichia coli | Chlortetracycline | tet(A) efflux pump | >1024 | [4] |
| Escherichia coli | Tetracycline | tet(A) efflux pump | 64 | [4] |
| Escherichia coli | Oxytetracycline | tet(A) efflux pump | 128 | [4] |
| Escherichia coli | Doxycycline | tet(A) efflux pump | 16 | [4] |
| Escherichia coli | Minocycline | tet(A) efflux pump | 8 | [4] |
| Escherichia coli | Chlortetracycline | tet(B) efflux pump | >2048 | [4] |
| Escherichia coli | Tetracycline | tet(B) efflux pump | 128 | [4] |
| Escherichia coli | Oxytetracycline | tet(B) efflux pump | 256 | [4] |
| Escherichia coli | Doxycycline | tet(B) efflux pump | 32 | [4] |
| Escherichia coli | Minocycline | tet(B) efflux pump | 16 | [4] |
| Mycoplasma bovis (1978-1990) | Chlortetracycline | - | 2 | [5] |
| Mycoplasma bovis (1991-2000) | Chlortetracycline | Acquired Resistance | 4 | [5] |
| Mycoplasma bovis (1978-1990) | Oxytetracycline | - | 2 | [5] |
| Mycoplasma bovis (1991-2000) | Oxytetracycline | Acquired Resistance | 4 | [5] |
| Anaerobic Isolates | Tetracycline | - | ≤1.6 (81% of strains) | [6] |
| Anaerobic Isolates | Minocycline | - | ≤1.6 (88% of strains) | [6] |
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Broth Microdilution Method for MIC Determination:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared from commercially available powders with known potency.[7] A series of twofold dilutions of each antibiotic are then prepared in sterile 13 x 100-mm test tubes using an appropriate broth medium, such as Mueller-Hinton Broth.[7][8]
-
Inoculum Preparation: A standardized inoculum is prepared by creating a direct broth suspension of isolated bacterial colonies from an 18- to 24-hour agar plate.[7] The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculation: Within 15 minutes of standardization, the inoculum is diluted, and 100 μL of the final bacterial suspension is added to each well of a 96-well microtiter plate containing the various antibiotic concentrations.[7][8] This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubation: The microtiter plates are covered and incubated at 35-37°C for 18 to 24 hours under appropriate atmospheric conditions (e.g., ambient air for aerobic bacteria, anaerobic conditions for anaerobes).[6][10]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7] This is typically observed as the absence of a bacterial pellet or turbidity in the well.[9]
Signaling Pathways and Resistance Mechanisms
The development of resistance to tetracyclines involves complex regulatory networks within the bacteria. These pathways modulate the expression of genes that confer resistance, often leading to cross-resistance to multiple antibiotics.
Caption: Major mechanisms of tetracycline resistance.
The above diagram illustrates the three primary mechanisms of resistance to tetracycline antibiotics. Efflux pumps actively transport the antibiotic out of the bacterial cell. Ribosomal protection proteins bind to the ribosome, preventing tetracycline from inhibiting protein synthesis. Enzymatic inactivation involves the chemical modification of the tetracycline molecule, rendering it ineffective.
Caption: Workflow for MIC determination by broth microdilution.
This workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method. This standardized procedure is crucial for assessing the susceptibility of bacteria to antimicrobial agents and for studying cross-resistance patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution. | Semantic Scholar [semanticscholar.org]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. scribd.com [scribd.com]
- 10. Effect of Protracted Free-Choice Chlortetracycline-Medicated Mineral for Anaplasmosis Control on Escherichia coli Chlortetracycline Resistance Profile from Pastured Beef Cattle [mdpi.com]
Unraveling the Bioactivity of Auramycins: A Case of Mistaken Identity
A comparative analysis of the bioactivity of "Auramycin B" and "Auramycin G" reveals a common point of confusion in antibiotic nomenclature. Extensive database searches indicate that "this compound" and "Auramycin G" are not recognized as distinct chemical entities in scientific literature. The term "Aureomycin" is the original trade name for Chlortetracycline, the first tetracycline antibiotic discovered. It was isolated from the actinomycete Streptomyces aureofaciens[1].
The designation "G" in products such as "Aureomycin® G200 Px" and "Aureomycin 220 G" appears to refer to a specific formulation of Chlortetracycline, likely indicating a "granular" form intended for veterinary use in feed, rather than a unique chemical analog designated "Auramycin G"[2][3]. These products are used to treat and prevent a variety of bacterial infections in livestock and poultry[2][3][4][5][6][7].
Conversely, there is no scientific or commercial mention of a compound named "this compound." It is plausible that this is a misnomer or a reference to an uncharacterized or non-existent derivative of Aureomycin.
Given that "this compound" and "Auramycin G" do not represent distinct chemical compounds, a direct comparative analysis of their bioactivities, complete with experimental data and protocols, is not feasible. The following information pertains to Aureomycin (Chlortetracycline), which is the likely subject of the user's interest.
Bioactivity of Aureomycin (Chlortetracycline)
Chlortetracycline is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria[8]. Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA[8].
Antibacterial Activity: Chlortetracycline has demonstrated efficacy against various bacterial pathogens. It is used in veterinary medicine to treat infections of the respiratory and digestive tracts, as well as other systemic infections[2].
Antifungal and Anticancer Activity: While Chlortetracycline is primarily known for its antibacterial properties, the broader class of tetracyclines has been investigated for other bioactivities. However, specific and significant antifungal or anticancer activity is not a primary characteristic of Chlortetracycline.
Due to the lack of distinct "this compound" and "Auramycin G" compounds, we are unable to provide a comparative data table, detailed experimental protocols, or signaling pathway diagrams as requested. The information available points to a misunderstanding in the naming of these potential Aureomycin derivatives. Researchers interested in the bioactivity of tetracyclines should refer to studies on Chlortetracycline and its well-documented derivatives.
References
Validating the Antitumor Mechanism of Auramycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor mechanism of Auramycin B against two well-established chemotherapeutic agents, Doxorubicin and Bleomycin. Due to the limited direct research on this compound, this guide leverages data from closely related compounds, primarily from the gilvocarcin and chrysomycin families of antibiotics, to infer its mechanism of action. Chrysomycin B shares an identical chromophore with gilvocarcin M, suggesting a similar mode of action.[1][2]
Comparison of Antitumor Mechanisms
The antitumor activities of this compound, Doxorubicin, and Bleomycin are multifaceted, primarily targeting cellular DNA to induce cell death. However, the specific interactions and downstream signaling pathways they trigger show distinct differences.
| Feature | This compound (inferred from Chrysomycin/Gilvocarcin family) | Doxorubicin | Bleomycin |
| Primary Mechanism | DNA intercalation and potential inhibition of signaling pathways.[3][4][5] | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS).[6][7][8][9] | DNA strand breaks via oxidation and generation of free radicals.[10][11][12][13] |
| Target Pathway | Appears to mediate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3] | Induces DNA damage response pathways, leading to apoptosis, senescence, or autophagy.[6][8] | Causes cell cycle arrest, primarily in the G2 phase, leading to apoptosis.[10][12] |
| DNA Interaction | Intercalates with DNA; its activity can be enhanced by light. Gilvocarcin V, a related compound, forms photoactivated adducts with DNA.[4][5][14] | Intercalates between DNA base pairs, leading to the blockage of DNA replication and transcription.[6][7][9] | Binds to DNA and, in the presence of iron and oxygen, generates free radicals that cause single- and double-strand breaks.[11][12][13] |
| Enzyme Inhibition | May inhibit topoisomerase II.[5] | Potent inhibitor of topoisomerase II, trapping the enzyme-DNA complex and leading to DNA breaks.[6][8] | Does not directly inhibit enzymes in the same manner; its primary action is direct DNA damage. |
| Cellular Effects | Inhibition of proliferation, migration, and invasion of cancer cells.[3] | Cytotoxic to a broad range of cancer cells, inducing various forms of cell death.[6][8] | Effective against specific types of cancers, including lymphomas and squamous cell carcinomas.[10] |
Quantitative Comparison of Antitumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Chrysomycin A (as a proxy for the family of compounds to which this compound belongs), Doxorubicin, and Bleomycin against various cancer cell lines. Lower IC50 values indicate higher potency.
| Cancer Cell Line | Chrysomycin A (IC50 in µM) | Doxorubicin (IC50 in µM) | Bleomycin (IC50 in µM) |
| U251 Glioblastoma | ~0.4[3] | Varies (typically <1) | Varies (often higher µM range) |
| U87-MG Glioblastoma | ~0.6[3] | Varies (typically <1) | Varies (often higher µM range) |
| Various Human Tumor Cell Lines | Not widely reported | 0.01 - 1 | 1 - 100+ |
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathway for this compound (based on Chrysomycin A), the mechanisms of action for the comparative drugs, and a typical experimental workflow for evaluating these compounds.
References
- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
- 3. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]
- 12. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bleomycin - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
Auramycin B: A Comparative Analysis of Efficacy Against Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Auramycin B, a member of the arylomycin class of antibiotics, with other prominent antibiotics derived from Streptomyces. The analysis is based on available preclinical data and aims to provide an objective overview for researchers and professionals in the field of drug development.
Executive Summary
This compound, a representative of the arylomycin class of lipopeptide antibiotics, exhibits a unique mechanism of action by targeting bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion that is not targeted by any currently marketed antibiotic. This novel mechanism presents a potential advantage in combating bacteria resistant to conventional antibiotics. This guide compares the in vitro and in vivo efficacy of arylomycin A-C16, a well-studied analogue of this compound, against established Streptomyces-derived antibiotics: Streptomycin (aminoglycoside), Tetracycline (tetracycline), Erythromycin (macrolide), and Vancomycin (glycopeptide).
The available data indicates that arylomycin A-C16 demonstrates potent activity against a range of Gram-positive bacteria. While direct head-to-head comparative studies with other antibiotics across a standardized panel of pathogens are limited, this guide synthesizes the existing data to provide a comparative perspective on their efficacy.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) of arylomycin A-C16 and comparator antibiotics against various bacterial pathogens, compiled from multiple studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.
Table 1: Comparative MICs (µg/mL) against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Methicillin-ResistantS. aureus (MRSA) | Vancomycin-ResistantEnterococcus faecium (VRE) | Streptococcus pneumoniae |
| Arylomycin A-C16 | 0.25 - 32[1][2] | >128[2] | - | 1.0[1] |
| Streptomycin | 1 - >64 | >64 | - | 4 - 16 |
| Tetracycline | 0.25 - 16[3] | 1 - >32 | >16 | 0.06 - 2[4] |
| Erythromycin | 0.25 - >128[5] | >128 | >32 | 0.015 - >256[6] |
| Vancomycin | 0.5 - 2[7] | 1 - 4[8] | - | 0.25 - 1 |
Table 2: Comparative MICs (µg/mL) against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Arylomycin A-C16 | 4 (sensitized strain)[9] | >64 | - |
| Streptomycin | 2 - >1024 | 8 - >1024 | 2 - >1024 |
| Tetracycline | 0.5 - 64 | >128 | 2 - 128 |
| Erythromycin | >128 | >128 | >128 |
| Vancomycin | >128 | >128 | >128 |
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antibiotic. The following is a summary of available in vivo efficacy data for arylomycin A-C16 and comparator antibiotics in murine infection models.
Arylomycin A-C16: In a murine thigh infection model with a sensitized strain of E. coli, arylomycin A-C16 demonstrated bactericidal activity.[10] Against rapidly growing S. aureus, it was largely bacteriostatic.[10]
Streptomycin: In a guinea pig model of tuberculosis, streptomycin showed potent initial bactericidal activity.[11] Combination therapy with ceftriaxone showed synergistic interaction against H. ducreyi in a rabbit model.[12]
Tetracycline: The bactericidal activity of tigecycline (a tetracycline derivative) against E. coli and K. pneumoniae has been demonstrated in a mouse model, suggesting that in vitro bacteriostatic assessments may not always predict in vivo outcomes.[13]
Erythromycin: In a murine model of S. pneumoniae infection, erythromycin demonstrated a bacteriostatic effect.[14] It has also been shown to possess anti-inflammatory activity in vivo.[15]
Vancomycin: Vancomycin has demonstrated efficacy in a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) osteomyelitis.[16] In a murine thigh infection model, vancomycin showed efficacy against S. aureus.[5]
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of these antibiotics are a key differentiating factor.
Caption: Mechanisms of action for this compound and comparator antibiotics.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing to ensure reproducibility and comparability of results.[11][14][17]
Caption: Standardized workflow for MIC determination by broth microdilution.
Key Steps:
-
Preparation of Antimicrobial Agent: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The microtiter plate wells are inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a widely used and standardized model to evaluate the in vivo efficacy of antimicrobial agents against various pathogens.[5][6][15][18][19][20]
Caption: Workflow for the murine thigh infection model for antibiotic efficacy testing.
Key Steps:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.
-
Infection: A defined inoculum of the test bacteria is injected directly into the thigh muscle of the mice.
-
Antibiotic Administration: The test antibiotic and comparator agents are administered at various doses and schedules (e.g., single dose, multiple doses) via routes such as subcutaneous or intraperitoneal injection.
-
Efficacy Assessment: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed.
-
Bacterial Load Determination: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media. The number of colony-forming units (CFU) is determined after incubation, providing a quantitative measure of the antibiotic's efficacy in reducing the bacterial burden.
Conclusion
This compound, and the broader arylomycin class, represent a promising area for antibiotic research due to their novel mechanism of action targeting bacterial type I signal peptidase. The available in vitro data suggests potent activity against a range of Gram-positive pathogens. However, a comprehensive understanding of its comparative efficacy requires more direct, head-to-head studies against established antibiotics like streptomycin, tetracycline, erythromycin, and vancomycin, using standardized methodologies and a consistent panel of clinically relevant bacterial strains. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be essential for elucidating the full therapeutic potential of this compound and other arylomycins in the ongoing battle against antimicrobial resistance.
References
- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative bactericidal activities of daptomycin, glycopeptides, linezolid and tigecycline against blood isolates of Gram-positive bacteria in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. researchgate.net [researchgate.net]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. benchchem.com [benchchem.com]
- 19. criver.com [criver.com]
- 20. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Auramycin B antibacterial activity
An Objective Analysis of Auramycin B's Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a polypeptide antibiotic with broad-spectrum antibacterial activity. While specific in vivo validation data for its antibacterial effects is not extensively documented in publicly available literature, this document outlines the known characteristics of this compound, proposes a detailed experimental plan for its in vivo validation based on established protocols, and offers a comparative analysis against other antibacterial alternatives.
This compound: Profile and In Vitro Activity
This compound is an acidic polypeptide antibiotic isolated from the culture broth of Streptomyces macromomyceticus.[1] It has demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.[1]
| Property | Description | Reference |
| Source | Streptomyces macromomyceticus | [1] |
| Chemical Class | Acidic Polypeptide | [1] |
| Molecular Weight | 12,500 Da | [1] |
| Isoelectric Point | pH 5.4 | [1] |
| Antibacterial Spectrum | Gram-positive and Gram-negative bacteria | [1] |
Proposed Experimental Protocol for In Vivo Validation of this compound
The following experimental plan is a proposed methodology for the in vivo validation of this compound's antibacterial activity, based on standard protocols for antimicrobial testing.
Murine Systemic Infection Model (Sepsis)
This model is crucial for evaluating the efficacy of an antibiotic in a systemic infection.
-
Objective: To determine the effective dose (ED50) of this compound in reducing mortality in mice with sepsis induced by a clinically relevant pathogen (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or a multidrug-resistant Gram-negative bacterium).
-
Methodology:
-
Pathogen Preparation: A standardized inoculum of the test bacterium is prepared.
-
Infection: Mice are infected intraperitoneally with a lethal dose of the pathogen.
-
Treatment: Different doses of this compound are administered to treatment groups at specified time points post-infection (e.g., 1 and 6 hours). A control group receives a vehicle.
-
Observation: Mortality is recorded over a period of 7-14 days.
-
Data Analysis: The ED50 is calculated using statistical methods.
-
Thigh Infection Model
This localized infection model is used to assess the bactericidal or bacteriostatic activity of the antibiotic at the site of infection.
-
Objective: To evaluate the effect of this compound on the bacterial load in the thigh muscle of infected mice.
-
Methodology:
-
Infection: Mice are injected intramuscularly in the thigh with a sub-lethal dose of the test bacterium.
-
Treatment: this compound is administered at various doses and time points.
-
Bacterial Load Determination: At specific time points post-treatment, mice are euthanized, and the thigh muscle is homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions.
-
Data Analysis: The reduction in bacterial load in treated groups is compared to the control group.
-
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of this compound.
Comparison with Alternative Antibacterial Agents
Given this compound's broad-spectrum activity, it can be compared to other classes of broad-spectrum antibiotics.
| Antibiotic Class | Mechanism of Action | Spectrum of Activity | Known In Vivo Efficacy |
| This compound (Proposed) | Unknown (Polypeptide) | Gram-positive & Gram-negative | To be determined |
| Fluoroquinolones | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication.[2] | Broad-spectrum, including many Gram-negative and Gram-positive bacteria. | Well-established for various infections. |
| Tetracyclines | Inhibit protein synthesis by binding to the 30S ribosomal subunit.[3] | Broad-spectrum, including Gram-positive, Gram-negative, and atypical bacteria.[4] | Effective for a wide range of infections, including respiratory and skin infections.[5] |
| Carbapenems | Inhibit cell wall synthesis by binding to penicillin-binding proteins. | Very broad-spectrum, often reserved for multidrug-resistant infections. | Potent in vivo activity against a wide array of pathogens. |
Potential Mechanism of Action of this compound: A Hypothesis
While the exact mechanism of action for this compound is not elucidated in the available literature, its polypeptide nature suggests potential mechanisms similar to other polypeptide antibiotics. These could include disruption of the bacterial cell membrane integrity or interference with essential cellular processes. Further research is required to determine its precise mode of action.
The diagram below illustrates a hypothetical signaling pathway for a polypeptide antibiotic that disrupts the bacterial cell membrane.
Conclusion
This compound presents as a promising broad-spectrum antibacterial agent. However, a significant gap exists in the understanding of its in vivo efficacy and mechanism of action. The proposed experimental protocols provide a roadmap for future research to validate its therapeutic potential. A thorough investigation into its in vivo activity is a critical next step to determine its place among the existing arsenal of antibacterial drugs and to address the growing challenge of antibiotic resistance.
References
- 1. Studies on auromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline Alternatives: Which Is Best? - GoodRx [goodrx.com]
- 4. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 5. Optimization of the Antibacterial Spectrum and the Developability Profile of the Novel-Class Natural Product Corramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacterial Responses to Antibiotic Treatment: A Predictive Outlook for Auramycin B
A notable gap in current research is the absence of specific transcriptomic studies on bacteria treated with Auramycin B. This guide, therefore, provides a comparative framework using data from antibiotics with well-elucidated and distinct mechanisms of action. By understanding how bacteria respond to different classes of antibiotics, we can infer potential transcriptomic signatures that might be observed in response to this compound and highlight the unique avenues of investigation for this novel antibiotic.
This compound is a member of the aurachin family of antibiotics, which are known to be farnesylated quinolone alkaloids.[1][2] The primary mechanism of action for aurachins, particularly the well-studied Aurachin D, is the inhibition of the bacterial respiratory chain, specifically targeting cytochrome bd oxidase.[1] This mode of action is fundamentally different from many commonly studied antibiotics, suggesting a unique bacterial response at the transcriptional level.
This guide will compare the transcriptomic effects of two well-characterized antibiotics, Ciprofloxacin and Rifampicin , to provide a baseline for understanding bacterial responses to antibiotic-induced stress.
Introduction to Comparator Antibiotics
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (GyrA) and topoisomerase IV.[3][4][5] This inhibition leads to breaks in the bacterial chromosome and triggers the SOS response, a global response to DNA damage.
-
Rifampicin: An antibiotic that functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby directly halting transcription.[3] This leads to a rapid and widespread shutdown of gene expression.
Comparative Transcriptomic Data
The following table summarizes the key transcriptomic findings for Ciprofloxacin and Rifampicin, based on studies in Escherichia coli. This data serves as a predictive proxy for the types of analyses that would be necessary to characterize the effects of this compound.
| Feature | Ciprofloxacin | Rifampicin | Predicted this compound Effects (Hypothetical) |
| Primary Target Pathway | DNA replication and repair | RNA synthesis (Transcription) | Cellular Respiration (Electron Transport Chain) |
| Key Upregulated Genes | SOS response genes (e.g., recA, lexA, sulA), DNA repair enzymes, efflux pumps | Genes related to stress response, potential upregulation of alternative RNA polymerases or repair mechanisms (though widespread shutdown is primary effect) | Genes involved in anaerobic respiration, fermentation pathways, oxidative stress response (e.g., catalases, peroxidases), and potentially genes for alternative respiratory chain components. |
| Key Downregulated Genes | Genes involved in cell division, flagellar biosynthesis, and various metabolic pathways | Widespread downregulation of most genes due to transcriptional inhibition, particularly those for growth and metabolism | Genes for aerobic respiration components (cytochromes, dehydrogenases), ATP synthesis, and pathways dependent on aerobic metabolism. |
| Overall Transcriptional Shift | Strong induction of a specific stress response pathway (SOS) alongside broader metabolic adjustments. | General and rapid cessation of transcription across the genome. | A significant shift from aerobic to anaerobic metabolic pathways, and a pronounced oxidative stress response. |
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of bacteria treated with an antibiotic like this compound is as follows.
1. Bacterial Culture and Antibiotic Treatment:
- A suitable bacterial strain, such as Escherichia coli K-12 MG1655, is grown in a standard medium like Luria-Bertani (LB) broth at 37°C with agitation.[3]
- Cultures are grown to the mid-logarithmic phase of growth.
- The culture is then divided, with one part serving as an untreated control and the other parts treated with this compound at a pre-determined sub-lethal concentration (e.g., based on the Minimum Inhibitory Concentration or MIC).
- Samples are collected at various time points after treatment.
2. RNA Extraction:
- Bacterial cells are harvested by centrifugation.
- Total RNA is extracted using a method like the hot phenol method or a commercial kit.[6]
- The extracted RNA is treated with DNase to remove any contaminating genomic DNA.[7]
3. Library Preparation and Sequencing:
- Ribosomal RNA (rRNA) is depleted from the total RNA samples, as it constitutes a large portion of the total RNA in bacteria.
- The remaining mRNA is fragmented.
- cDNA is synthesized from the fragmented mRNA.
- Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.
- The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).[6]
4. Data Analysis:
- The quality of the raw sequencing reads is assessed.
- Reads are mapped to the reference genome of the bacterial species.
- The number of reads mapping to each gene is quantified.[7]
- Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.
- Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to understand the biological processes affected by the antibiotic treatment.
Visualizing Mechanisms and Workflows
Conclusion
While direct transcriptomic data for this compound is not yet available, a comparative analysis of antibiotics with different mechanisms of action, such as ciprofloxacin and rifampicin, provides a valuable framework for future research. The unique mode of action of this compound as a respiratory chain inhibitor suggests that its transcriptomic signature will be distinct from antibiotics that target DNA replication or transcription. We hypothesize that treatment with this compound will lead to an upregulation of genes involved in anaerobic metabolism and oxidative stress responses, and a downregulation of genes related to aerobic respiration. Future RNA-seq studies are essential to confirm these predictions and to fully elucidate the bacterial response to this promising class of antibiotics.
References
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. RNA-seq analyses of antibiotic resistance mechanisms in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Auramycin B: A Guide for Laboratory Professionals
A comprehensive protocol for the safe handling and disposal of Auramycin B, ensuring the safety of personnel and minimizing environmental impact. This guide provides detailed procedural steps, data-driven recommendations, and a clear visual workflow to support researchers, scientists, and drug development professionals.
Key Disposal Considerations for this compound
Due to the absence of specific quantitative data for this compound, the following table summarizes critical considerations for its disposal based on the properties of analogous compounds and general laboratory safety principles.
| Consideration | Recommendation | Rationale |
| Regulatory Compliance | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] | Ensures legal compliance and proper handling of potentially carcinogenic and mutagenic material. |
| Waste Segregation | Do not mix this compound waste with other chemical or biological waste streams.[2] | Prevents unforeseen chemical reactions and ensures appropriate final disposal. |
| Containerization | Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapeutic waste.[1][2] | Contains the hazardous material securely and prevents accidental exposure. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection, when handling this compound waste.[2] | Minimizes the risk of dermal and ocular exposure to the cytotoxic compound. |
| Spill Management | Have a dedicated spill kit for cytotoxic agents readily available. In case of a spill, isolate the area and follow established institutional procedures for cleanup.[1] | Ensures a rapid and effective response to accidental releases, protecting personnel and the environment. |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any this compound waste, don appropriate PPE, including:
- Two pairs of chemotherapy-rated gloves.
- A disposable, solid-front gown.
- Safety glasses or a face shield.
- A NIOSH-approved respirator, if there is a risk of aerosolization.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes:
- Unused or expired this compound.
- Contaminated labware (e.g., vials, pipette tips, culture plates).
- Contaminated PPE.
- Any materials used for cleaning up spills.
2.2. Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical waste.[2]
3.0 Decontamination of Work Surfaces
3.1. After handling this compound, decontaminate all work surfaces. A recommended two-step process is:
- Step 1: Inactivation. Wipe the surface with a solution known to be effective against anthracyclines, such as 5% sodium hypochlorite (NaClO) solution.[4] Allow for a contact time of at least 10 minutes.
- Step 2: Cleaning. Following inactivation, clean the surface with a detergent solution and then wipe with 70% ethanol.
4.0 Disposal of Liquid Waste
4.1. Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. 4.2. Chemical Inactivation (Optional, requires validation): For larger volumes, chemical inactivation prior to collection may be considered. Studies on other anthracyclines have shown that sodium hypochlorite can decompose the molecule.[4] However, this process may generate other hazardous byproducts and should only be performed by trained personnel with appropriate institutional approval and a validated protocol.
5.0 Disposal of Solid Waste
5.1. Sharps: All sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[1] 5.2. Non-Sharps Solid Waste: All other solid waste, including contaminated gloves, gowns, bench paper, and labware, should be placed in a designated, leak-proof container with a secure lid, clearly labeled for cytotoxic waste.[1]
6.0 Final Disposal
6.1. Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. 6.2. Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Auramycin B
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Auramycin B is paramount. This guide provides immediate, essential information on the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods. Given that this compound, a formulation of Chlortetracycline, is classified as a hazardous substance with potential carcinogenic and reproductive risks, adherence to these guidelines is critical.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the required equipment when working with this compound, particularly in its powdered form.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated gloves. Change the outer glove immediately if contaminated.[1] |
| Glove Type | Nitrile gloves are commonly used, but it is advisable to consult the glove manufacturer's compatibility chart for Chlortetracycline. | |
| Body Protection | Disposable Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs should be worn.[1] |
| Protective Clothing | Ensure complete coverage of skin.[2][3][4] | |
| Respiratory Protection | Respirator Mask | When handling the powder form or if there is a risk of aerosolization, a P2/N95 respirator mask should be worn to prevent inhalation.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or powder dispersal.[2][3][4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, minimizing the risk of exposure and contamination.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly marked, separate, and well-ventilated area away from incompatible materials.[1]
-
The storage area, including refrigerators, should be explicitly labeled for cytotoxic or hazardous drugs.[1]
Handling Procedures:
-
Preparation of Handling Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.
-
Weighing and Reconstitution:
-
When weighing the powder, use a balance within a containment device (e.g., ventilated balance enclosure) to prevent dust dispersal.
-
Use Luer-lock syringes and needles or other closed-system transfer devices when reconstituting the compound to prevent aerosols and spills.[6]
-
-
Labeling: All containers with this compound, including solutions, must be clearly labeled with the chemical name and appropriate hazard warnings.
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection.
-
Contain the spill using a spill kit designed for cytotoxic drugs.
-
Collect the spilled material with absorbent pads and place it in a designated cytotoxic waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating agent.
Disposal Plan: All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Cytotoxic waste must be segregated from other laboratory waste streams.[1][7][8]
-
Waste Containers:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-proof, clearly labeled cytotoxic sharps container.[7]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials should be placed in thick, leak-proof plastic bags (double-bagged) and then into a rigid, labeled cytotoxic waste container with a sealable lid.[1][7] These containers are often color-coded, for instance, with purple lids, to distinguish them as containing cytotoxic waste.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour liquid waste down the drain.[8]
-
-
Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company, typically through incineration.[7] Follow all local, regional, and national regulations for hazardous waste disposal.[7]
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. ofipharma.com [ofipharma.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
